3-Hydroxypropyl benzoate
Description
Contextualization of 3-Hydroxypropyl Benzoate (B1203000) within Ester Chemistry
3-Hydroxypropyl benzoate is classified as a benzoate ester. Structurally, it is formed from the esterification of benzoic acid and 1,3-propanediol (B51772). vulcanchem.com This places it within a large family of compounds characterized by the presence of an ester functional group (R-COO-R').
A defining feature of this compound is its bifunctionality; it possesses both a terminal hydroxyl (-OH) group and an ester group. vulcanchem.com This dual functionality imparts a unique chemical reactivity to the molecule. The ester group is susceptible to hydrolysis under acidic or basic conditions, and can undergo transesterification with other alcohols. vulcanchem.com The hydroxyl group, on the other hand, can participate in reactions such as oxidation to form aldehydes or carboxylic acids, and further esterification. vulcanchem.com This combination of reactive sites makes this compound a versatile building block in organic synthesis. vulcanchem.com
The compound's structure, featuring a benzoate group attached to a 3-hydroxypropyl chain, results in a balance of lipophilic and hydrophilic characteristics. vulcanchem.com This amphiphilic nature influences its solubility and potential applications in various formulations.
Scope and Significance of Academic Research on this compound
Academic research on this compound, while not as extensive as for some other esters, is significant due to its role as a versatile chemical intermediate. Its bifunctional nature allows it to serve as a linker or spacer in the synthesis of more complex molecules. vulcanchem.com The benzoate group can also act as a protecting group for one of the hydroxyl groups of 1,3-propanediol, enabling selective chemical modifications at the other hydroxyl site. vulcanchem.com
The compound and its derivatives are subjects of study in several key areas, including polymer chemistry and medicinal chemistry. In polymer science, the hydroxyl group allows for the incorporation of this compound into polymer chains, potentially modifying the physical properties of the resulting materials. vulcanchem.com In medicinal chemistry, its structure is considered valuable for designing molecules with a balance of hydrophilic and lipophilic properties. vulcanchem.com
Overview of Key Research Areas Pertaining to this compound
The primary areas of academic and applied research involving this compound and its derivatives include:
Organic Synthesis: Its use as a foundational molecule or intermediate is a central theme. Research explores its utility in constructing more complex chemical architectures. vulcanchem.com For instance, derivatives of this compound have been synthesized and studied for their potential biological activities. mdpi.comnih.gov
Polymer Chemistry: The ability of the hydroxyl group to be incorporated into polymer backbones is an area of interest. vulcanchem.com Research in this domain investigates how the inclusion of the benzoate moiety can influence the properties of polymers.
Medicinal and Pharmaceutical Chemistry: The compound serves as a scaffold in the design of new molecules with potential therapeutic applications. vulcanchem.com For example, complex derivatives of this compound are key intermediates in the synthesis of some pharmaceutical agents. sciforum.netresearchgate.net
Analytical Chemistry: The development of analytical methods, such as chromatography, for the identification and quantification of this compound and its derivatives is crucial for quality control and research purposes. nist.gov
Interactive Data Table: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| CAS Number | 6946-99-2 |
| IUPAC Name | This compound |
| Synonyms | 1,3-Propanediol monobenzoate, 3-(Benzoyloxy)-1-propanol |
| Density | 1.349 g/cm³ |
| LogP | 1.22580 |
| Polar Surface Area | 46.53 Ų |
Data sourced from various chemical databases. vulcanchem.comnist.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
6946-99-2 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
3-hydroxypropyl benzoate |
InChI |
InChI=1S/C10H12O3/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
InChI Key |
BZISNWGGPWSXTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCCCO |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCO |
Other CAS No. |
6946-99-2 |
Synonyms |
1-O-benzoyl-1,3-propanediol |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Hydroxypropyl Benzoate and Its Derivatives
Direct Esterification Approaches to 3-Hydroxypropyl Benzoate (B1203000) Synthesis
The most direct and conventional method for synthesizing 3-hydroxypropyl benzoate is the Fischer-Speier esterification of benzoic acid with 1,3-propanediol (B51772). vulcanchem.com This equilibrium-driven process typically involves heating the reactants, often in the presence of an acid catalyst, while removing the water generated as a byproduct to shift the equilibrium towards the product.
Catalyst Systems for Direct Esterification (e.g., Brønsted or Lewis Acids)
A variety of catalyst systems have been employed to facilitate the direct esterification of benzoic acid with alcohols, which are applicable to the synthesis of this compound. These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and susceptibility to nucleophilic attack by the alcohol.
Homogeneous Brønsted Acids: Traditional mineral acids such as concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective catalysts for this transformation.
Heterogeneous and Solid Acid Catalysts: To simplify catalyst removal and product purification, solid acid catalysts are frequently used. Examples include ion-exchange resins like Amberlyst-15. dergipark.org.tr Supported catalysts, such as iron oxide nanoparticles on mesoporous silica (B1680970) (FeNP@SBA-15), have demonstrated high efficiency, with the Lewis acidic nature of the iron species activating the carbonyl group. nih.gov
Lewis Acid Catalysts: Metal-based Lewis acids are also effective. A patented process for producing polyesters from 1,3-propanediol utilizes a catalyst system comprising tin and titanium compounds. google.com
Deep Eutectic Solvents (DES): Emerging "green" catalyst systems include deep eutectic solvents. A DES formed from p-toluene sulfonic acid (a Brønsted acid) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride has been shown to act as both a solvent and a catalyst for the esterification of benzoic acid with various alcohols, achieving high conversions. dergipark.org.tr
The table below summarizes various catalyst systems used for the esterification of benzoic acid.
| Catalyst System | Catalyst Type | Typical Reaction Conditions | Key Findings | Reference(s) |
| H₂SO₄ | Homogeneous Brønsted Acid | Reflux, 4-6 hours | Standard, effective method for direct esterification. | |
| FeNP@SBA-15 | Heterogeneous Lewis Acid | Reflux (Methanol), 6 hours | High yield (99%) with low catalyst loading (0.1 mol%); reusable for up to 10 runs. | nih.gov |
| p-TSA/BTEAC DES | Homogeneous Brønsted Acid | 75°C | Acts as both solvent and catalyst; achieved 87.8% conversion with butanol. | dergipark.org.tr |
| Amberlyst-15 | Heterogeneous Brønsted Acid | 75°C | Lower activity compared to DES and ionic liquids under tested conditions. | dergipark.org.tr |
| Tin/Titanium | Heterogeneous Lewis Acid | High Temperature | Effective for producing esters and polyesters from 1,3-propanediol. | google.com |
Optimization of Reaction Parameters and Yield
The yield of this compound in direct esterification is highly dependent on reaction parameters. Key variables that are typically optimized include temperature, catalyst loading, and the molar ratio of reactants.
Temperature: Increasing the reaction temperature generally increases the reaction rate. For instance, in the esterification of benzoic acid catalyzed by a deep eutectic solvent, raising the temperature from 55°C to 75°C significantly increased the conversion. dergipark.org.tr
Reactant Molar Ratio: Utilizing an excess of one reactant, typically the more cost-effective or easily removable one (in this case, 1,3-propanediol), can drive the equilibrium toward the formation of the monoester and minimize the formation of the diester, 1,3-propanediyl dibenzoate. Molar ratios of 1,3-propanediol to acid in the range of 1.1:1 to 2.2:1 are often preferred. google.com
Catalyst Loading: The amount of catalyst is a critical parameter. For supported iron oxide nanoparticles, an optimal loading was found to be 0.1 mol% for the esterification of benzoic acid with methanol (B129727). nih.gov
Water Removal: Continuous removal of water, often by azeotropic distillation using a Dean-Stark apparatus, is crucial for achieving high yields in this equilibrium-limited reaction. google.com
Transesterification Routes to this compound
Transesterification offers an alternative pathway to this compound, involving the reaction of an existing benzoate ester (e.g., methyl benzoate or ethyl benzoate) with 1,3-propanediol. This method is advantageous when the starting ester is readily available or when milder reaction conditions are required.
Catalytic Transesterification Mechanisms
The mechanism of transesterification depends on the catalyst employed, which can be acid, base, or organocatalytic in nature.
Acid-Catalyzed Mechanism: Under acidic conditions, the mechanism is analogous to direct esterification. The catalyst protonates the carbonyl oxygen of the starting ester, activating it for nucleophilic attack by 1,3-propanediol. A tetrahedral intermediate is formed, which then collapses, eliminating the original alcohol (e.g., methanol) to yield this compound. libretexts.org
Organocatalytic Mechanism: N-Heterocyclic Carbenes (NHCs) are powerful organocatalysts for transesterification. researchgate.net The NHC acts as a potent nucleophile, attacking the carbonyl carbon of the starting ester to form a highly reactive acyl-imidazolium intermediate (analogous to a Breslow intermediate). This intermediate is then readily attacked by the alcohol (1,3-propanediol) to release the product and regenerate the NHC catalyst. Other organobases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclododecene (TBD) can also catalyze the reaction, often through a mechanism involving activation of the alcohol nucleophile. nih.govacs.org
Substrate Scope and Selectivity Considerations
A key challenge in the synthesis of this compound is achieving high selectivity for the monoester over the diester.
Substrate Control: Using a large excess of the diol (1,3-propanediol) favors the statistical formation of the mono-substituted product. libretexts.org
Catalyst Control: The choice of catalyst can influence selectivity. Lipase-catalyzed transesterification, for example, can exhibit high selectivity due to the specific binding of substrates within the enzyme's active site. researchgate.net In the transesterification of methyl benzoate with various alcohols, N-heterocyclic carbene catalysts have been shown to selectively acylate primary alcohols over secondary alcohols. researchgate.net This inherent selectivity is beneficial when reacting with a diol like 1,3-propanediol, which contains two identical primary hydroxyl groups, though it does not differentiate between them.
Chemoselectivity: In reactions involving diols, the primary hydroxyl groups of 1,3-propanediol are generally more reactive than secondary hydroxyl groups under many catalytic conditions, a factor that is critical when synthesizing more complex hydroxypropyl benzoate derivatives.
Synthesis of Chiral this compound Analogs
While this compound itself is achiral, significant research has focused on the enantioselective synthesis of its chiral analogs, such as (R)- or (S)-2,3-dihydroxypropyl benzoate. These chiral building blocks are valuable in medicinal chemistry and materials science.
An advanced and highly enantioselective method involves the oxidative esterification of aldehydes with chiral epoxides, catalyzed by an N-Heterocyclic Carbene (NHC). beilstein-journals.org This strategy has been successfully applied to produce phthalimido-protected chiral hydroxypropyl benzoates. beilstein-journals.orgresearchgate.net
The key steps of this synthesis are:
Intermediate Formation: A chiral phthalimido-epoxide, such as (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, is used as the chiral starting material. This is prepared from (S)-glycidol. beilstein-journals.org
NHC-Catalyzed Oxidative Esterification: The NHC catalyst first reacts with an aldehyde (e.g., benzaldehyde) to form a Breslow intermediate. This intermediate then participates in the ring-opening of the chiral epoxide. beilstein-journals.org
Product Formation: The reaction, typically run in a solvent like N-methylpyrrolidone (NMP) with a base such as DBU, yields the desired chiral ester, for example, (S)-3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropyl benzoate. researchgate.net
This method is notable for its high yields and excellent enantioselectivity, with enantiomeric excess (ee) values often exceeding 98%. No erosion of chiral purity is typically observed during the process. beilstein-journals.org
The table below outlines the reaction for this advanced chiral synthesis.
| Product | Starting Materials | Catalyst/Reagents | Solvent | Temp. | Time | Yield | Reference(s) |
| (S)-3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropyl benzoate | (S)-Phthalimido-epoxide, Benzaldehyde | NHC (0.25 equiv), DBU (0.4 equiv) | NMP | 85–90°C | 4–5 h | 68% | researchgate.net |
This NHC-catalyzed approach represents a state-of-the-art method for accessing enantiomerically pure hydroxypropyl benzoate derivatives, showcasing the power of modern organocatalysis in complex asymmetric synthesis. beilstein-journals.org
Enantioselective Synthetic Strategies
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For derivatives of this compound, where the hydroxyl group is attached to a chiral carbon, achieving high enantiomeric purity is a significant synthetic challenge. Strategies often involve enzymatic resolutions, asymmetric reductions, or the use of chiral building blocks.
A notable example, while concerning a more complex derivative, illustrates the principles of enantioselective synthesis. In the production of an intermediate for the anti-asthma drug Montelukast, (S,E)-2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)-benzoate, a key step is the asymmetric reduction of a ketone to form the chiral hydroxyl group. One method utilizes (-)-β-chlorodiisopinocampheylborane ((–)-DIP-Cl) as a chiral reducing agent to achieve the desired (S)-configuration. pharmtech.com An improved, biocatalytic approach employs a ketoreductase enzyme, which offers high enantioselectivity under milder conditions. pharmtech.com
Another advanced method involves the oxidative esterification of aldehydes. Research has demonstrated a highly enantioselective synthesis of N-(2,3-dihydroxypropyl)arylamides, which proceeds through a phthalimido-protected chiral hydroxypropyl benzoate intermediate. d-nb.infobeilstein-journals.org The key step is the ring-opening of a chiral epoxide catalyzed by a nitrogen heterocyclic carbene (NHC). This process yields the chiral ester with high enantioselectivity, and the chiral integrity is maintained throughout subsequent transformations. d-nb.infobeilstein-journals.org
Table 1: Comparison of Enantioselective Methods for Chiral Hydroxypropyl Benzoate Derivatives
| Method | Key Reagent/Catalyst | Substrate Example | Key Feature | Source(s) |
| Asymmetric Reduction | (-)-DIP-Chloride | Ketone precursor to a Montelukast intermediate | Stoichiometric chiral reagent | pharmtech.com |
| Biocatalytic Reduction | Ketoreductase (KRED) Enzyme | Ketone precursor to a Montelukast intermediate | High enantioselectivity, green process | pharmtech.com |
| Oxidative Esterification | Nitrogen Heterocyclic Carbene (NHC) | Chiral Phthalimido-epoxide + Benzaldehyde | Forms chiral ester from epoxide; high enantiomeric excess | d-nb.infobeilstein-journals.org |
| Mitsunobu Inversion | Diethylazodicarboxylate (DEAD), PPh₃ | 2(R)-alcohol | Inverts stereocenter to desired 2(S)-alcohol | acs.org |
Diastereoselective Approaches
Diastereoselective synthesis becomes relevant for derivatives of this compound that contain multiple stereocenters. The goal is to control the relative configuration of these centers. Such strategies often rely on substrate control, where the existing chirality in the molecule directs the stereochemical outcome of a new stereocenter, or reagent control, where a chiral reagent selectively forms one diastereomer.
A dehydrative annulation strategy using a Mitsunobu-type reaction has been successfully employed for the construction of an octahydroindolizine (B79230) framework, a precursor to various alkaloids. researchgate.net This multi-step synthesis starts from a chiral material and proceeds through a piperidine (B6355638) intermediate, (3R, 6S)-6-(3-hydroxypropyl)piperidin-3-ol, which contains multiple stereocenters. The cyclization step is highly diastereoselective, demonstrating how intramolecular reactions can be used to forge complex cyclic structures with precise stereochemical control. researchgate.net
In another context, the synthesis of (3R,5R)-γ-hydroxypiperazic acid, a component of bioactive peptides, utilizes a diastereoselective enolate hydroxylation reaction. nsf.gov This approach installs a hydroxyl group with high selectivity relative to an existing stereocenter in the molecule, showcasing a powerful method for controlling diastereomeric outcomes in acyclic systems. nsf.gov While not directly synthesizing this compound, these examples highlight the advanced strategies available for controlling stereochemistry in molecules containing a hydroxypropyl or similar moiety, which are applicable to its more complex derivatives.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of esters like this compound focuses on reducing waste, minimizing energy consumption, and using less hazardous materials. pcc.euedu.krd These goals are achieved through the development of solvent-free reaction conditions, the use of sustainable and recyclable catalysts, and the adoption of energy-efficient technologies.
Solvent-Free Reactions and Alternative Solvents
Traditional esterification often uses volatile organic solvents to facilitate the reaction and remove water by-products. Green alternatives aim to eliminate or replace these solvents.
Solvent-free synthesis has been effectively demonstrated for benzoates using immobilized lipases. nih.gov Lipase (B570770) B from Candida antarctica (Novozym 435) can catalyze the transesterification of methyl benzoates with various alcohols in the absence of any solvent, often with higher activity than direct esterification. nih.gov Similarly, the synthesis of propyl benzoate has been achieved in a solvent-free system using an immobilized lipase from Candida cylindracea. researchgate.net
Alternative solvents provide another avenue for greener synthesis.
Deep Eutectic Solvents (DES): A deep eutectic solvent formed from p-toluene sulfonic acid (p-TSA) and benzyl tri-ethyl ammonium chloride (BTEAC) has been used as a dual solvent-catalyst for the esterification of benzoic acid with various alcohols, including ethanol (B145695) and butanol. dergipark.org.tr This method achieved high conversions (up to 88.4%) without the need for traditional organic solvents. The DES can often be separated and reused. dergipark.org.tr
Excess Reactant as Solvent: In the esterification of benzoic acid with glycerol (B35011) (1,2,3-propanetriol), using a large excess of glycerol allows it to act as both a reactant and the solvent medium. This approach, combined with a heterogeneous catalyst like Amberlyst-15, leads to high selectivity for the desired monobenzoate product. researchgate.net
Table 2: Green Approaches to Benzoate Ester Synthesis
| Method | Catalyst | Alcohol | Solvent | Temperature (°C) | Conversion (%) | Source(s) |
| Heterogeneous Catalysis | Deep Eutectic Solvent | Ethanol | None (DES acts as solvent) | 75 | 88.4 | dergipark.org.tr |
| Heterogeneous Catalysis | Amberlyst-15 | Ethanol | None | 75 | 6.9 | dergipark.org.tr |
| Heterogeneous Catalysis | Amberlyst-15 | Glycerol | Glycerol (reactant) | Not specified | ~70 | researchgate.net |
| Biocatalysis | Novozym 435 | Long-chain alcohols | None (in vacuo) | Not specified | High | nih.gov |
Sustainable Catalysis and Energy Efficiency
Sustainable catalysis and energy efficiency are cornerstones of green chemistry, aiming to replace hazardous stoichiometric reagents with recyclable catalysts and to minimize the energy footprint of chemical processes. pcc.euacs.org
Sustainable Catalysis: The move from homogeneous acid catalysts like sulfuric acid, which are corrosive and difficult to separate, to solid heterogeneous catalysts is a key green strategy.
Ion-Exchange Resins: Acidic resins such as Amberlyst-15 have been studied as catalysts for the esterification of benzoic acid. dergipark.org.trresearchgate.net These solid catalysts can be easily filtered from the reaction mixture and potentially reused, reducing waste and simplifying purification.
Enzymatic Catalysis: Lipases are highly selective, operate under mild conditions, and are biodegradable. acs.org Their use in the solvent-free synthesis of benzoates exemplifies a sustainable catalytic approach. nih.govresearchgate.net
Deep Eutectic Solvents (DES): As mentioned, certain DES can function as recyclable catalysts, offering a two-in-one solution that avoids traditional catalysts and solvents. dergipark.org.tr
Energy Efficiency: A major focus of energy efficiency is to lower reaction temperatures or shorten reaction times.
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform volumetric heating, drastically reducing reaction times compared to conventional heating methods. ijsdr.org In the synthesis of methyl benzoate, using microwave energy achieved 99.99% conversion in just 10 minutes, whereas conventional heating required much longer periods for lower conversion rates. researchgate.net This rapid heating minimizes energy consumption and can improve product selectivity. ijsdr.orgresearchgate.netresearchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Butyl Benzoate
| Heating Method | Reaction Time | Product Purity (by TLC, Rf value) | Key Advantage | Source(s) |
| Conventional Heating | 45 minutes | 0.71 | Standard laboratory procedure | ijsdr.org |
| Microwave Synthesis | 6 minutes | 0.79 | Energy and time saving, higher purity | ijsdr.org |
Novel Synthetic Approaches and Emerging Technologies
The production of this compound can benefit from emerging technologies that offer enhanced control, safety, and scalability over traditional batch manufacturing. Flow chemistry, in particular, represents a significant technological advancement for esterification reactions.
Flow Chemistry Applications in this compound Production
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers numerous advantages over batch processing for esterification reactions. interchim.com
Enhanced Safety: Flow reactors contain only a small volume of the reaction mixture at any given time, which significantly minimizes the risks associated with exothermic reactions or the handling of hazardous reagents. mdpi.com
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, enabling precise temperature control and preventing the formation of hot spots that can lead to side products. mdpi.comnih.gov
Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or by "numbering up" (running multiple reactors in parallel), which is more predictable than scaling up batch reactors. interchim.comacs.org
High-Pressure/High-Temperature Conditions: Flow systems can be easily pressurized, allowing solvents to be heated far beyond their atmospheric boiling points. interchim.com This can dramatically accelerate reaction rates. For example, the esterification of benzoic acid with ethanol showed no product formation below 200°C in batch, but in a flow reactor under supercritical conditions, an 87% yield was achieved in only 12 minutes. nih.gov
Studies on the direct esterification of benzoic acid with various alcohols in continuous flow microwave reactors have demonstrated the ability to achieve high conversions in short residence times. colab.wsresearchgate.net For instance, high yields of esters were obtained at temperatures of 140–160°C with residence times of only a few minutes. researchgate.net
Table 4: Representative Data for Benzoic Acid Esterification in a Continuous Flow Reactor
| Alcohol | Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) | Source(s) |
| Methanol | 140 | 0.35 | 10.0 | 97 | researchgate.net |
| Ethanol | 140 | 0.35 | 10.0 | 95 | researchgate.net |
| 1-Propanol | 140 | 0.35 | 10.0 | 95 | researchgate.net |
| 1-Butanol | 160 | 0.25 | 14.0 | 97 | researchgate.net |
Microwave-Assisted Synthesis of this compound
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and enhanced product purity. ijnrd.org This approach utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a rapid rise in temperature and a significant rate enhancement. ijnrd.orgrasayanjournal.co.in The application of microwave technology to esterification reactions, a cornerstone of organic synthesis, has been particularly successful. scholarsresearchlibrary.com
The synthesis of this compound via microwave-assisted esterification of benzoic acid with 1,3-propanediol represents a modern, efficient, and green chemistry approach. ijnrd.org While direct literature specifically detailing the microwave synthesis of this compound is limited, extensive research on the microwave-assisted esterification of benzoic acid and its derivatives with various alcohols provides a strong foundation for this method. colab.wsusm.mymdpi.com
The reaction typically involves heating a mixture of benzoic acid and an excess of 1,3-propanediol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, within a sealed microwave reactor. scholarsresearchlibrary.comusm.my The use of a sealed vessel allows the reaction to be conducted at temperatures above the boiling point of the solvent, further accelerating the reaction rate. usm.my
Research on similar systems has demonstrated the efficiency of this method. For instance, the esterification of benzoic acid with n-propanol under microwave irradiation in the presence of concentrated sulfuric acid yields propyl benzoate in a significantly reduced reaction time of just 6 minutes. scholarsresearchlibrary.com Similarly, the synthesis of ethyl-4-fluoro-3-nitro benzoate from 4-fluoro-3-nitro benzoic acid and ethanol under microwave conditions at 130°C was optimized to a 15-minute reaction time. usm.my
The general conditions for microwave-assisted esterification of benzoic acid derivatives often involve temperatures ranging from 110-150°C and irradiation times from a few minutes to half an hour. usm.my The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). mdpi.com
The synthesis of derivatives has also benefited from microwave assistance. For example, the final step in the synthesis of certain quaternary ammonium salts of 3-(dialkylamino)-2-hydroxypropyl 4-[(alkoxycarbonyl)amino]benzoates was transitioned to microwave synthesis. This change resulted in a dramatic increase in yield from 22% to 70% and a reduction in reaction time from 10 hours to just 1 hour. mdpi.com
Below is a table summarizing typical conditions and findings from related microwave-assisted esterification reactions, which can inform the synthesis of this compound.
| Reactants | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzoic acid, n-Propanol | Conc. H₂SO₄ | - | - | 6 min | - | scholarsresearchlibrary.com |
| 4-Fluoro-3-nitro benzoic acid, Ethanol | Conc. H₂SO₄ | Ethanol | 130 | 15 min | Good | usm.my |
| p-Methoxy benzoic acid, Methanol | Conc. H₂SO₄ | Methanol | 61-62 | 2.5 min | 90 | mdpi.com |
| Tertiary amines, 2-Iodopropane | - | Chlorobenzene | - | 1 h | 70 | mdpi.com |
These findings underscore the potential of microwave-assisted synthesis as a rapid, efficient, and high-yield method for producing this compound and its derivatives. The significant reduction in reaction time and the potential for improved yields make it an attractive alternative to conventional heating methods.
Mechanistic Investigations and Chemical Transformations of 3 Hydroxypropyl Benzoate
Hydrolytic Stability and Degradation Pathways
The stability of the ester bond in 3-hydroxypropyl benzoate (B1203000) is a critical determinant of its persistence and degradation. Hydrolysis, the cleavage of this bond by water, can be catalyzed by either acids or bases, each proceeding through distinct mechanistic pathways.
Under acidic conditions, the hydrolysis of 3-hydroxypropyl benzoate is expected to proceed via the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). cdnsciencepub.comchemistrysteps.com This pathway is a multi-step equilibrium process. chemistrysteps.comyoutube.com
The mechanism initiates with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.orgchemguide.co.uk This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Following this, a proton is transferred from the newly added hydroxyl group to the oxygen of the original 3-hydroxypropoxy group. youtube.com This proton transfer converts the alkoxy group into a good leaving group (1,3-propanediol). The process concludes with the elimination of the neutral 1,3-propanediol (B51772) molecule and the reformation of the carbonyl group, which, after deprotonation by a water molecule, yields benzoic acid and regenerates the acid catalyst. libretexts.orgchemguide.co.uk
Table 1: Key Steps in the AAC2 Hydrolysis of this compound
| Step | Description | Reactants | Products |
| 1 | Protonation | This compound, H₃O⁺ | Protonated ester |
| 2 | Nucleophilic Attack | Protonated ester, H₂O | Tetrahedral intermediate |
| 3 | Proton Transfer | Tetrahedral intermediate | Isomeric tetrahedral intermediate |
| 4 | Elimination | Isomeric tetrahedral intermediate | Benzoic acid (protonated), 1,3-Propanediol |
| 5 | Deprotonation | Benzoic acid (protonated), H₂O | Benzoic acid, H₃O⁺ |
In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of this compound follows a different mechanism known as the BAC2 pathway (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). nih.gov Unlike acid-catalyzed hydrolysis, this reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the strong base. chemistrysteps.com
The reaction begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. libretexts.org This is typically the rate-determining step and results in the formation of a tetrahedral intermediate. nih.gov Subsequently, this unstable intermediate collapses, reforming the carbonyl double bond and eliminating the 3-hydroxypropoxide anion as the leaving group. libretexts.org In the final, rapid step, the alkoxide anion deprotonates the newly formed benzoic acid, yielding a benzoate salt and 1,3-propanediol. chemistrysteps.com
Table 2: Comparative Half-Lives for Base-Catalyzed Hydrolysis of Benzoate Esters
| Compound | Alkyl Group | Half-Life (t₁/₂) in min |
| Methyl benzoate | -CH₃ | 14 |
| Ethyl benzoate | -CH₂CH₃ | 14 |
| n-Propyl benzoate | -CH₂CH₂CH₃ | 19 |
| n-Butyl benzoate | -CH₂CH₂CH₂CH₃ | 21 |
| Data sourced from a comparative study on homologous esters under standardized base-hydrolysis conditions. nih.gov |
Oxidative Transformations of this compound
The presence of two oxidizable sites—the primary hydroxyl group and the aromatic ring—allows for distinct oxidative transformations depending on the reagents and conditions employed.
The primary alcohol functional group in this compound can be selectively oxidized to either an aldehyde or a carboxylic acid without affecting the benzoate ester or the aromatic ring. organic-chemistry.org The choice of oxidant is crucial for controlling the extent of the oxidation.
Mild oxidizing agents are used to convert the primary alcohol to an aldehyde, yielding 3-oxopropyl benzoate. Reagents such as pyridinium (B92312) chlorochromate (PCC) or methods like the Swern or Dess-Martin oxidations are effective for this transformation. organic-chemistry.org Another highly selective method involves the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. organic-chemistry.orgnih.gov These methods are valued for their high yields and for preventing overoxidation to the carboxylic acid.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the primary alcohol directly to a carboxylic acid, resulting in the formation of 2-(carboxy)ethyl benzoate.
Table 3: Potential Products from Selective Oxidation of the Hydroxyl Group
| Reagent/Method | Product | Functional Group Formed |
| PCC, Swern, Dess-Martin, TEMPO | 3-Oxopropyl benzoate | Aldehyde |
| KMnO₄, CrO₃ | 2-(Carboxy)ethyl benzoate | Carboxylic Acid |
The aromatic ring of this compound is generally resistant to oxidation under typical laboratory conditions. rsc.org The benzoate ester group is electron-withdrawing, which deactivates the ring towards electrophilic attack, including oxidative processes. Strong oxidizing agents that might attack an activated aromatic ring are more likely to cleave the side chain or cause decomposition. unizin.orgpressbooks.pub
However, certain biological systems employ enzymatic pathways for the oxidation of aromatic compounds. For instance, microbial oxidation can introduce hydroxyl groups onto the benzene (B151609) ring. rsc.org While not a standard synthetic transformation, this highlights that the ring is not entirely inert, though its chemical oxidation requires harsh conditions and often lacks selectivity.
Nucleophilic Substitution Reactions at the Hydroxyl Group
The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution reactions because hydroxide (OH⁻) is a strong base. chemistrysteps.com Therefore, direct displacement of the -OH group in this compound by a nucleophile via an SN2 or SN1 reaction does not readily occur. To facilitate substitution, the hydroxyl group must first be converted into a good leaving group.
A common and effective strategy involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. chemistrysteps.com This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine (B92270). chemistrysteps.com In this reaction, the oxygen atom of the alcohol acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride and displacing a chloride ion. The pyridine serves to neutralize the HCl byproduct. chemistrysteps.com
The resulting 3-(tosyloxy)propyl benzoate or 3-(mesyloxy)propyl benzoate contains an excellent leaving group (tosylate or mesylate), as the negative charge is stabilized by resonance over the sulfonate group. libretexts.org This intermediate can then readily undergo an SN2 reaction with a wide variety of nucleophiles (e.g., CN⁻, N₃⁻, Br⁻), leading to the displacement of the sulfonate group and the formation of a new carbon-nucleophile bond. nih.gov This two-step sequence allows for the efficient conversion of the terminal hydroxyl group into numerous other functionalities.
Table 4: Two-Step Nucleophilic Substitution of the Hydroxyl Group
| Step | Reaction | Reagents | Intermediate/Product | Leaving Group |
| 1 | Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 3-(Tosyloxy)propyl benzoate | Cl⁻ |
| 2 | Substitution | Sodium cyanide (NaCN) | 3-Cyanopropyl benzoate | Tosylate (TsO⁻) |
Formation of Ether Derivatives
The hydroxyl group of this compound can undergo etherification through various synthetic routes, most notably the Williamson ether synthesis. This reaction proceeds via an S\textsubscript{N}2 mechanism, where the hydroxyl group is first deprotonated by a strong base to form an alkoxide ion. This nucleophilic alkoxide then attacks an alkyl halide, resulting in the formation of an ether and a salt byproduct.
The general mechanism involves the following steps:
Deprotonation: A strong base, such as sodium hydride (NaH), removes the acidic proton from the hydroxyl group of this compound, creating a 3-(sodiooxy)propyl benzoate intermediate.
Nucleophilic Attack: The resulting alkoxide, a potent nucleophile, attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide), displacing the halide ion.
This process is efficient for primary alkyl halides. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions, such as elimination.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| This compound | Methyl iodide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 3-Methoxypropyl benzoate |
| This compound | Ethyl bromide | Potassium tert-butoxide | Dimethylformamide (DMF) | 3-Ethoxypropyl benzoate |
| This compound | Benzyl (B1604629) chloride | Sodium hydroxide (NaOH) | Dichloromethane (DCM) / Water (Phase Transfer Catalysis) | 3-(Benzyloxy)propyl benzoate |
Esterification with Other Carboxylic Acids
The primary hydroxyl group of this compound can be further esterified by reaction with another carboxylic acid or its derivative, such as an acyl chloride or anhydride. The most common laboratory method for this transformation is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H\textsubscript{2}SO\textsubscript{4}).
The Fischer esterification is an equilibrium-controlled process. The mechanism involves:
Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the reacting carboxylic acid, enhancing its electrophilicity.
Nucleophilic Attack: The hydroxyl group of this compound acts as a nucleophile, attacking the protonated carbonyl carbon.
Proton Transfer and Water Elimination: A series of proton transfers occurs, leading to the formation of a good leaving group (water), which is subsequently eliminated.
Deprotonation: The final step is the deprotonation of the carbonyl oxygen of the newly formed ester, regenerating the acid catalyst.
To drive the equilibrium towards the product, an excess of one of the reactants (usually the carboxylic acid or the alcohol) is used, or the water formed during the reaction is removed, for instance, by azeotropic distillation.
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
| This compound | Acetic acid | Sulfuric acid | Reflux | 3-(Acetyloxy)propyl benzoate |
| This compound | Propanoic acid | p-Toluenesulfonic acid | Reflux with Dean-Stark trap | 3-(Propanoyloxy)propyl benzoate |
| This compound | Butyryl chloride | Pyridine | Room Temperature | 3-(Butanoyloxy)propyl benzoate |
Electrophilic Aromatic Substitution on the Benzoate Ring
The benzoate ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ester group (-COOR). The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. Consequently, harsher reaction conditions are generally required compared to benzene. The ester group acts as a meta-director, guiding incoming electrophiles to the positions meta to the point of attachment. This is because the resonance structures of the sigma complex intermediate show that substitution at the ortho and para positions would place a destabilizing positive charge on the carbon atom directly attached to the electron-withdrawing carbonyl group.
Halogenation Reactions
The halogenation of the benzoate ring, such as bromination or chlorination, requires the presence of a Lewis acid catalyst (e.g., FeBr\textsubscript{3} or AlCl\textsubscript{3}) to generate a sufficiently strong electrophile. The reaction proceeds via the standard mechanism for electrophilic aromatic substitution, with the major product being the meta-substituted halogenated derivative.
For example, in the bromination of this compound, the bromine molecule is polarized by the Lewis acid, creating a potent electrophile that is then attacked by the deactivated benzene ring, leading predominantly to 3-Hydroxypropyl 3-bromobenzoate.
Nitration and Sulfonation
Nitration of the benzoate ring is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO\textsubscript{2}\textsuperscript{+}). As with other electrophilic substitutions on this system, the nitration occurs primarily at the meta position. Studies on the nitration of similar alkyl benzoates, such as ethyl benzoate, have shown that the product distribution is approximately 73% meta, 22% ortho, and 5% para.
Sulfonation is carried out using fuming sulfuric acid (H\textsubscript{2}SO\textsubscript{4} containing dissolved SO\textsubscript{3}). The electrophile in this reaction is sulfur trioxide (SO\textsubscript{3}). The reaction is reversible and leads to the formation of the meta-sulfonated product, 3-Hydroxypropyl 3-sulfobenzoate.
| Reaction | Reagents | Major Product |
| Bromination | Br\textsubscript{2}, FeBr\textsubscript{3} | 3-Hydroxypropyl 3-bromobenzoate |
| Chlorination | Cl\textsubscript{2}, AlCl\textsubscript{3} | 3-Hydroxypropyl 3-chlorobenzoate |
| Nitration | HNO\textsubscript{3}, H\textsubscript{2}SO\textsubscript{4} | 3-Hydroxypropyl 3-nitrobenzoate |
| Sulfonation | SO\textsubscript{3}, H\textsubscript{2}SO\textsubscript{4} | 3-Hydroxypropyl 3-sulfobenzoate |
Radical Reactions Involving this compound
While the primary reactivity of this compound is centered around its functional groups, the potential for its involvement in radical reactions, particularly as an initiator for polymerization, is an area of mechanistic interest. This often relates to the stability of radicals that can be formed from the molecule.
Polymerization Initiation Mechanisms
Certain benzoate derivatives can function as initiators in radical polymerization, typically through photolytic or thermal cleavage. For instance, compounds containing a benzoyl moiety, similar to that in this compound, can act as photoinitiators. Upon absorption of UV light, these molecules can undergo cleavage to generate free radicals.
In the context of photoinitiation, a molecule like this compound is not a classic Type I (cleavage) or Type II (hydrogen abstraction) photoinitiator itself. However, the benzoate structure is a key component of many well-known initiators. For example, benzoin (B196080) and its derivatives, which are Type I photoinitiators, generate benzoyl radicals upon photolysis. While this compound does not have the specific structure to undergo the same efficient cleavage, under high-energy conditions, homolytic cleavage of bonds could occur, though this is not a common or efficient pathway for initiating polymerization.
A more relevant connection is with thermal initiators like benzoyl peroxide. Benzoyl peroxide decomposes upon heating to form two benzoyloxy radicals, which can then decarboxylate to form phenyl radicals. These radicals can then initiate the polymerization of monomers. While this compound itself is not a peroxide, its structural relation to these initiators highlights the potential for the benzoate group to be part of molecules designed for radical initiation. The presence of the hydroxyl group in this compound could potentially influence radical reactions through hydrogen abstraction, but it is not typically employed as a primary radical initiator.
Controlled Radical Polymerization Strategies
While this compound itself is not a monomer amenable to radical polymerization, its structural motifs, specifically the hydroxyl and benzoate functionalities, are of significant interest in polymer chemistry. For the purpose of discussing controlled radical polymerization (CRP), we will consider a hypothetical vinyl monomer, such as an acrylate (B77674) or methacrylate (B99206) derivative, that incorporates the this compound structure. The application of CRP techniques to such a monomer would enable the synthesis of well-defined polymers with controlled molecular weight, narrow molecular weight distributions (polydispersity), and complex architectures. The primary CRP methods applicable would be Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP).
The presence of a hydroxyl group in a monomer can influence the polymerization kinetics, potentially through hydrogen bonding, which can affect the reactivity of the propagating radical. mdpi.com Similarly, the benzoate group, being aromatic, can also have electronic effects on the polymerization process.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust and widely used CRP technique that is tolerant of a variety of functional groups, including hydroxyls. ijpras.com For a hypothetical methacrylate monomer derived from this compound, a typical ATRP setup would involve a transition metal catalyst, commonly a copper(I) halide complexed with a nitrogen-based ligand, and an alkyl halide initiator. The polymerization of hydroxy-functional methacrylates, such as 2-hydroxyethyl methacrylate (HEMA), has been extensively studied and provides a good model for the expected behavior. ijpras.com
The general mechanism involves the reversible activation of a dormant polymer chain (P-X) by the copper(I) catalyst to form a propagating radical (P•) and a copper(II) deactivator species. This rapid equilibrium between active and dormant species minimizes the concentration of radicals at any given time, thereby suppressing termination reactions and allowing for controlled chain growth.
Table 1: Exemplary Conditions for ATRP of Hydroxy-Functional Methacrylates Data is hypothetical and based on typical conditions for similar monomers.
| Entry | Monomer/Initiator/Catalyst/Ligand Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | M_w/M_n |
| 1 | 100:1:1:2 | DMF | 50 | 4 | 92 | 11,500 | 1.15 |
| 2 | 200:1:1:2 | Methanol (B129727) | 30 | 6 | 88 | 21,000 | 1.20 |
| 3 | 50:1:0.5:1 | Toluene | 60 | 3 | 95 | 6,000 | 1.12 |
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another versatile CRP method known for its compatibility with a wide range of monomers and functional groups. The control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a dithioester, trithiocarbonate, or xanthate. For a monomer containing a benzoate group, such as a vinyl benzoate derivative, RAFT polymerization has been shown to be effective. researchgate.net
The mechanism involves a degenerative chain transfer process where the propagating radical reacts with the CTA to form a dormant species and a new radical that can initiate another polymer chain. This rapid exchange between active and dormant chains ensures that all chains have an equal opportunity to grow, leading to polymers with low polydispersity. The choice of CTA is crucial and depends on the reactivity of the monomer. researchgate.net
Table 2: Representative Data for RAFT Polymerization of Vinyl Benzoate Monomers This data is illustrative and based on published results for similar monomer systems.
| Entry | Monomer/CTA/Initiator Ratio | CTA Type | Solvent | Temperature (°C) | Conversion (%) | M_n ( g/mol ) | M_w/M_n |
| 1 | 200:1:0.2 | Dithiobenzoate | Toluene | 70 | 85 | 22,400 | 1.18 |
| 2 | 500:1:0.1 | Trithiocarbonate | Dioxane | 60 | 78 | 51,200 | 1.25 |
| 3 | 100:1:0.2 | Xanthate | Bulk | 80 | 91 | 11,800 | 1.19 |
Nitroxide-Mediated Polymerization (NMP)
NMP is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the propagating radical, thereby controlling the polymerization. While initially limited to styrenic monomers, advancements in nitroxide chemistry have expanded its applicability to acrylates and methacrylates. mdpi.com The control of methacrylate polymerization via NMP often requires the use of a small amount of a controlling co-monomer, such as styrene. mdpi.com
The key to NMP is the reversible cleavage of the covalent bond between the polymer chain end and the nitroxide mediating agent at elevated temperatures, forming a propagating radical and the persistent nitroxide radical. The equilibrium is heavily shifted towards the dormant species, which maintains a low concentration of active radicals.
Table 3: Potential Conditions for NMP of a Methacrylate Monomer with Benzoate Functionality Conditions are hypothetical and extrapolated from studies on similar methacrylate systems.
| Entry | Monomer/Initiator/Co-monomer Ratio | Co-monomer | Solvent | Temperature (°C) | Conversion (%) | M_n ( g/mol ) | M_w/M_n |
| 1 | 100:1:5 | Styrene | Dioxane | 90 | 75 | 9,800 | 1.30 |
| 2 | 150:1:10 | p-Acetoxystyrene | Anisole | 100 | 82 | 16,500 | 1.28 |
| 3 | 200:1:5 | 2-Vinyl Naphthalene | Bulk | 95 | 79 | 21,300 | 1.35 |
Advanced Spectroscopic and Structural Elucidation of 3 Hydroxypropyl Benzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For 3-Hydroxypropyl benzoate (B1203000), a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its covalent framework and conformational preferences.
Two-dimensional NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity between atoms within the 3-Hydroxypropyl benzoate molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, cross-peaks would be expected between the protons of the propyl chain, specifically between the protons on C1' and C2', and between the protons on C2' and C3'. This allows for the straightforward assignment of the aliphatic spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu It is used to assign the carbon signals based on the previously assigned proton signals. For instance, the proton signal corresponding to the methylene (B1212753) group adjacent to the ester oxygen (C1') will show a correlation to its attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. sdsu.edu For this compound, key HMBC correlations would be observed from the protons on C1' to the carbonyl carbon of the benzoate group, and from the aromatic protons to the various carbons of the benzene (B151609) ring.
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| C1' | ~4.4 | ~63 | H-2' | C=O, C2' |
| C2' | ~2.0 | ~30 | H-1', H-3' | C1', C3' |
| C3' | ~3.8 | ~60 | H-2' | C2' |
| Aromatic (ortho) | ~8.0 | ~130 | Aromatic (meta) | C=O, Aromatic (ipso, meta) |
| Aromatic (meta) | ~7.4 | ~128 | Aromatic (ortho, para) | Aromatic (ortho, para, ipso) |
| Aromatic (para) | ~7.5 | ~133 | Aromatic (meta) | Aromatic (meta) |
| Carbonyl (C=O) | - | ~167 | - | - |
| Aromatic (ipso) | - | ~130 | - | - |
Note: The chemical shift values are approximate and can vary depending on the solvent and concentration.
Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of intramolecular processes that are on the NMR timescale, such as bond rotations. In this compound, hindered rotation can occur around the C(aryl)-C(O) bond and the C(O)-O bond.
At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in sharp, time-averaged signals. However, at lower temperatures, this rotation can be slowed down, leading to the decoalescence and eventual appearance of separate signals for non-equivalent conformers. By analyzing the changes in the NMR lineshape as a function of temperature, the energy barrier (ΔG‡) for the rotational process can be determined. For benzoate esters, the barrier to rotation around the C(aryl)-C(O) bond is influenced by resonance effects and steric interactions. Studies on similar molecules, such as methyl benzoate, have reported rotational barriers that are accessible by dynamic NMR spectroscopy. missouri.edu
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Interrogation
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
The presence of a hydroxyl (-OH) group in this compound allows for the formation of hydrogen bonds. These interactions can be intramolecular (between the hydroxyl group and the ester carbonyl oxygen) or intermolecular (between molecules of this compound or with a solvent).
Infrared Spectroscopy: The O-H stretching vibration is particularly sensitive to hydrogen bonding. In a dilute solution in a non-polar solvent, a sharp band corresponding to the "free" (non-hydrogen-bonded) O-H stretch is expected around 3600 cm⁻¹. In the neat liquid or in a concentrated solution, a broad band at a lower frequency (typically 3500-3200 cm⁻¹) will appear, indicative of intermolecular hydrogen bonding. The position and shape of the C=O stretching band of the ester group (typically around 1720 cm⁻¹) can also be affected by hydrogen bonding, often showing a shift to lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy is also a powerful tool for studying hydrogen bonding. nih.gov The O-H stretching region in the Raman spectrum will show similar trends to the IR spectrum. Raman spectroscopy can be particularly useful for studying aqueous solutions due to the weak Raman scattering of water.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Effect of Hydrogen Bonding |
| O-H Stretch (free) | ~3600 | - |
| O-H Stretch (H-bonded) | 3200-3500 | Broadening and shift to lower frequency |
| C=O Stretch | 1700-1730 | Shift to lower frequency |
| C-O Stretch | 1250-1300 | Shift to lower frequency |
Vibrational spectroscopy can be used to study the presence of different conformational isomers (conformers) in a sample. nih.gov For this compound, rotation around the C-C single bonds in the propyl chain and the C-O bonds can lead to different conformers. Each conformer will have a unique set of vibrational frequencies.
By analyzing the vibrational spectra at different temperatures or in different physical states (e.g., liquid vs. solid), it may be possible to identify bands that correspond to specific conformers. For example, in the low-frequency region of the Raman spectrum, torsional modes related to bond rotations can sometimes be observed.
Mass Spectrometric Analysis of Fragmentation Pathways
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. By analyzing the fragmentation pattern of a molecule, its structure can be elucidated.
For this compound, under electron ionization (EI), the molecular ion ([M]⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation of the molecular ion would likely proceed through several characteristic pathways:
Alpha-cleavage: Cleavage of the bond adjacent to the ester oxygen, leading to the formation of a benzoyl cation (m/z 105) and a radical corresponding to the 3-hydroxypropoxy group. The benzoyl cation is a very stable fragment and is often the base peak in the mass spectra of benzoate esters.
McLafferty Rearrangement: While less common for esters without a longer alkyl chain, a McLafferty-type rearrangement involving the transfer of a hydrogen from the propyl chain to the carbonyl oxygen followed by cleavage could be considered.
Loss of small neutral molecules: Fragmentation can also occur through the loss of small, stable neutral molecules such as water (H₂O) from the molecular ion, especially given the presence of the hydroxyl group.
The following table outlines some of the expected key fragments in the mass spectrum of this compound.
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 180 | [C₁₀H₁₂O₃]⁺ | Molecular Ion |
| 121 | [C₇H₅O₂]⁺ | Loss of C₃H₇O |
| 105 | [C₇H₅O]⁺ | Alpha-cleavage (Benzoyl cation) |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |
| 59 | [C₃H₇O]⁺ | Cleavage of the ester bond |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 parts per million), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.
For this compound (C10H12O3), the theoretical exact mass of its molecular ion [M]+• or protonated molecule [M+H]+ can be calculated. An experimentally obtained HRMS value that matches this theoretical mass within a narrow tolerance provides strong evidence for the correct molecular formula, distinguishing it from other potential isomers or compounds of different composition.
Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound (Note: This data is hypothetical and for illustrative purposes.)
| Ion Type | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) | Molecular Formula |
|---|---|---|---|---|
| [M+H]+ | 181.0865 | 181.0863 | -1.1 | C10H13O3 |
Tandem Mass Spectrometry for Structural Characterization
Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides information about the molecule's connectivity and functional groups. In a typical MS/MS experiment, the molecular ion or a protonated adduct of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure.
Key fragmentation pathways for this compound would be expected to involve the cleavage of the ester linkage and fragmentations related to the hydroxypropyl side chain. For instance, the loss of the propyl chain or cleavage at the ester oxygen can produce characteristic fragment ions. Analyzing these fragments allows for the reconstruction of the original molecular structure.
Table 2: Plausible Tandem Mass Spectrometry Fragmentation of this compound ([M+H]+ Precursor Ion) (Note: This data is hypothetical and for illustrative purposes.)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 181.0865 | 123.0446 | 58.0419 | [C7H7O2]+ (Protonated Benzoic Acid) |
| 181.0865 | 105.0334 | 76.0531 | [C7H5O]+ (Benzoyl Cation) |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this analysis to be performed, this compound must first be obtained in a single-crystal form of suitable quality.
As of the current literature, a crystal structure for this compound has not been deposited in major crystallographic databases. However, if a suitable crystal were grown, the analysis would reveal the conformation of the propyl chain, the planarity of the benzoate group, and the packing of the molecules in the crystal lattice. For illustrative purposes, the crystal structure of a related compound, metronidazole (B1676534) benzoate, has been determined, revealing how the benzoate moiety interacts with other parts of the molecule and neighboring molecules in the solid state. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (for chiral derivatives)
Chiroptical spectroscopy, particularly circular dichroism (CD), is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the characterization of chiral molecules, which are non-superimposable on their mirror images.
This compound itself is an achiral molecule and therefore would not exhibit a circular dichroism spectrum. However, if a chiral center were introduced into the molecule, for example by substitution on the propyl chain to create a stereocenter, the resulting enantiomers would produce mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum could then be used to determine the absolute configuration of the chiral derivative, often through comparison with theoretical calculations or empirical rules.
Computational and Theoretical Investigations of 3 Hydroxypropyl Benzoate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These methods solve the Schrödinger equation approximately to determine the electron distribution and energy of a chemical system.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules in their ground state. By calculating the electron density, DFT can determine the optimized geometry, electronic energy, and distribution of molecular orbitals. For 3-Hydroxypropyl benzoate (B1203000), DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.
The ground state properties of benzoate esters have been the subject of computational studies, which can provide a framework for understanding 3-Hydroxypropyl benzoate. nih.gov DFT calculations typically involve the selection of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) to approximate the complex electron-electron interactions. The accuracy of the calculated properties is highly dependent on the chosen level of theory.
Table 1: Representative DFT-Calculated Ground State Properties of this compound (Note: This table presents hypothetical data based on typical values for similar organic molecules, as specific computational studies on this compound are not readily available in the literature.)
| Property | Calculated Value (B3LYP/6-31G*) | Description |
|---|---|---|
| Total Energy | -575.123 Hartrees | The total electronic energy of the optimized geometry. |
| Dipole Moment | 2.85 Debye | A measure of the molecule's overall polarity. |
| HOMO Energy | -6.98 eV | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -0.45 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 6.53 eV | An indicator of the molecule's chemical reactivity and electronic stability. |
Transition State Analysis for Reaction Pathways
DFT can also be employed to map out reaction pathways by locating and characterizing transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. By calculating the vibrational frequencies of a proposed transition state structure, it can be confirmed by the presence of a single imaginary frequency.
For this compound, transition state analysis could be applied to understand various reactions, such as its hydrolysis to benzoic acid and 1,3-propanediol (B51772), or its oxidation. For instance, studies on related ester compounds have utilized DFT to investigate the energetics of reaction intermediates and transition states. researchgate.net Such analyses provide activation energies, which are crucial for predicting reaction rates and understanding reaction mechanisms.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
Solvent Effects on Molecular Conformation
The conformation of a flexible molecule like this compound is significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between the solute and solvent molecules, providing insights into how the solvent affects the conformational preferences of the propyl chain and the orientation of the benzoate group. Studies on the hydrolysis of esters in water have utilized MD simulations to understand the role of the solvent. researchgate.netnih.govacs.org
In a polar solvent like water, the hydroxyl and ester groups of this compound would form hydrogen bonds, influencing the accessible conformations. In contrast, in a nonpolar solvent, intramolecular interactions would likely play a more dominant role. MD simulations can quantify these effects by calculating properties such as the radial distribution function between solute and solvent atoms and the potential of mean force along specific dihedral angles.
Self-Assembly Behavior in Condensed Phases
In condensed phases, such as in a pure liquid or a concentrated solution, molecules of this compound can interact with each other, potentially leading to self-assembly into larger ordered structures. MD simulations are well-suited to investigate these phenomena. By simulating a system with many molecules of this compound, one can observe the formation of aggregates, micelles, or other supramolecular structures.
The driving forces for self-assembly, such as van der Waals interactions, hydrogen bonding between the hydroxyl groups, and π-π stacking of the benzene (B151609) rings, can be analyzed from the simulation trajectory. Such studies are crucial for understanding the macroscopic properties of the substance, such as its viscosity and phase behavior.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. For this compound, this includes predicting NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis).
DFT is a common method for predicting NMR chemical shifts. nih.gov The magnetic shielding tensor for each nucleus is calculated, which can then be converted to a chemical shift by referencing a standard compound like tetramethylsilane (B1202638) (TMS). These predictions can aid in the assignment of complex NMR spectra. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR or Raman spectrum to specific molecular motions.
Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excited states, which correspond to the absorption bands in a UV-Vis spectrum. This can help in understanding the electronic transitions responsible for the molecule's absorption of light.
Table 2: Representative Computationally Predicted Spectroscopic Data for this compound (Note: This table presents hypothetical data based on typical values for similar organic molecules, as specific computational studies on this compound are not readily available in the literature.)
| Spectroscopic Technique | Predicted Parameter | Value | Assignment |
|---|---|---|---|
| 1H NMR | Chemical Shift (δ, ppm) | ~7.4-8.1 | Aromatic protons |
| ~2.0, ~3.8, ~4.4 | Propyl chain protons | ||
| IR | Vibrational Frequency (cm-1) | ~1720 | C=O stretch (ester) |
| ~3400 | O-H stretch (alcohol) | ||
| UV-Vis | λmax (nm) | ~230, ~275 | π → π* transitions of the benzene ring |
Theoretical NMR Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a vital tool for structure elucidation and verification. escholarship.orgchemaxon.com For this compound, theoretical chemical shifts (¹H and ¹³C) can be calculated to aid in the assignment of experimental spectra. The process generally involves a multi-step approach that leverages quantum mechanical calculations. escholarship.org
The primary method used is Density Functional Theory (DFT), often employing the Gauge-Including Atomic Orbitals (GIAO) approach. researchgate.net The workflow is as follows:
Conformational Search: The first step is to identify all low-energy conformers of the this compound molecule in a simulated solvent environment, as the flexible hydroxypropyl chain can adopt multiple spatial arrangements.
Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p)) to find its most stable structure. researchgate.net
NMR Shielding Calculation: For each optimized conformer, the isotropic magnetic shielding constants are calculated using the GIAO method. researchgate.net
Boltzmann Averaging: The calculated shielding constants for each conformer are then averaged, weighted by their Boltzmann population at a given temperature, to produce a single value for each nucleus.
Chemical Shift Conversion: Finally, the averaged isotropic shielding values (σ_iso) are converted into chemical shifts (δ_calc) by referencing them against the shielding constant of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.
The accuracy of these predictions is subject to several factors, including the choice of the DFT functional, the basis set, the model used for solvation, and the thoroughness of the conformational search. escholarship.org While powerful, limitations exist, and deviations between calculated and experimental values are expected. escholarship.org Machine learning and artificial intelligence models, such as Graph Neural Networks (GNNs) and Deep Neural Networks (DNNs), are emerging as faster and highly accurate alternatives to traditional quantum chemical calculations for predicting NMR spectra. chemaxon.commdpi.com
Table 1: Representative Theoretical vs. Experimental ¹H NMR Chemical Shift Data for a Model Compound (Phenol) This table illustrates the typical accuracy of DFT-based chemical shift predictions. Data is conceptual and based on findings for similar functional groups.
| Proton | Experimental δ (ppm) in CDCl₃ | Calculated δ (ppm) (DFT/GIAO) | Difference (ppm) |
| OH | 5.82 | 5.95 | +0.13 |
| H-ortho | 7.28 | 7.35 | +0.07 |
| H-meta | 6.95 | 7.01 | +0.06 |
| H-para | 6.87 | 6.92 | +0.05 |
| Source: Conceptual data based on methodologies described in researchgate.net. |
Simulated Vibrational Spectra for Band Assignment
Theoretical vibrational spectroscopy is used to simulate the infrared (IR) and Raman spectra of a molecule. For this compound, this involves calculating the harmonic vibrational frequencies and their corresponding intensities. These simulations are invaluable for the assignment of absorption bands observed in experimental spectra, which can often be complex. researchgate.net
The process typically uses DFT methods to:
Optimize Molecular Geometry: The molecule's equilibrium geometry is first calculated to find the minimum energy structure. researchgate.net
Calculate Vibrational Frequencies: The second derivatives of the energy with respect to the atomic coordinates are then calculated. These calculations yield a set of harmonic vibrational frequencies corresponding to the normal modes of vibration (e.g., stretching, bending, twisting).
Frequency Scaling: The calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and approximations in the computational method. Therefore, they are often multiplied by an empirical scaling factor (typically between 0.95 and 0.98) to improve agreement with experimental data. researchgate.net
Potential Energy Distribution (PED) Analysis: To provide an unambiguous assignment for each vibrational mode, a Potential Energy Distribution (PED) analysis is performed. PED quantifies the contribution of individual internal coordinates (like C-H stretch or C=O stretch) to each normal mode, allowing for a precise description of the vibration. researchgate.net
By comparing the scaled theoretical spectrum with the experimental one, each band can be confidently assigned to a specific molecular motion. For this compound, this would allow for the clear identification of vibrations such as the C=O stretch of the ester, the O-H stretch of the hydroxyl group, aromatic C-H stretches, and various modes from the propyl chain.
Table 2: Example of Vibrational Mode Assignment for Benzoic Acid using PED Analysis This table demonstrates how theoretical calculations assist in assigning spectral bands. Data is representative for the functional group.
| Experimental Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) | PED Contribution | Assignment |
| ~3080 | 3075 | 98% C-H str. | Aromatic C-H stretch |
| ~1700 | 1705 | 85% C=O str., 10% C-O str. | Carbonyl stretch |
| ~1600 | 1602 | 90% C=C str. | Aromatic ring C=C stretch |
| ~1320 | 1315 | 45% C-O str., 40% O-H bend | C-O stretch coupled with O-H in-plane bend |
| Source: Conceptual data based on methodologies described in researchgate.net. |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its physicochemical properties. nih.gov The fundamental principle is that the structure of a molecule, encoded in numerical descriptors, determines its properties. semanticscholar.org For this compound, QSPR models could be developed to predict various non-biological properties, reducing the need for extensive experimental testing. nih.gov
Development of Physicochemical Descriptors
The first and most critical step in QSPR modeling is the calculation of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure. semanticscholar.org For this compound, the 2D and optimized 3D structures would be used as input for specialized software (e.g., Dragon, HyperChem) to generate hundreds or thousands of descriptors. semanticscholar.orgekb.eg These descriptors are categorized into several classes.
Table 3: Major Classes of Molecular Descriptors for QSPR Modeling
| Descriptor Class | Description | Examples for this compound |
| Constitutional (0D/1D) | Based on the molecular formula and connectivity, independent of geometry. | Molecular weight, count of oxygen atoms, number of rings, number of rotatable bonds. |
| Topological (2D) | Describe atomic connectivity and branching. Derived from the 2D graph of the molecule. | Wiener index, Balaban index, Kier & Hall connectivity indices. |
| Geometrical (3D) | Require 3D coordinates of the atoms. Describe molecular size and shape. | Molecular surface area, molecular volume, principal moments of inertia. |
| Quantum-Chemical (3D) | Derived from the molecule's wave function via quantum chemistry calculations (e.g., PM3, DFT). | HOMO/LUMO energies, dipole moment, atomic partial charges, chemical hardness, electrophilicity index. ekb.egresearchgate.net |
| Functional Group Counts | Simple counts of predefined chemical groups. | Number of hydroxyl groups (-OH), number of esters (-COO-). |
The resulting large pool of descriptors contains redundant and irrelevant information. Therefore, a crucial subsequent step is feature selection, where statistical techniques are used to choose a smaller subset of the most relevant descriptors for building the predictive model. researchgate.net
Predictive Models for Non-Biological Properties
Once a relevant set of descriptors is selected, a mathematical model is built to link them to a specific property of interest. Various statistical and machine learning methods can be used to create the predictive model. For a set of benzoate derivatives, one could develop a model to predict a property like the acid dissociation constant (pKa) or standard enthalpy of formation (ΔH_f°). researchgate.netresearchgate.net
The process involves:
Data Set Curation: A dataset of compounds with known experimental values for the target property is assembled. This set is typically divided into a training set (for model building) and a test set (for validation).
Model Generation: A regression technique is applied to the training set to find the best mathematical equation relating the descriptors (independent variables) to the property (dependent variable). Common methods include:
Multivariate Linear Regression (MLR): Creates a simple linear equation. Genetic algorithms are often used to select the best combination of descriptors (GA-MLR). researchgate.net
Artificial Neural Networks (ANN): A non-linear method capable of modeling more complex relationships. researchgate.net
Model Validation: The model's predictive power is rigorously assessed. unimib.it This involves internal validation (e.g., cross-validation on the training set) and, most importantly, external validation using the independent test set. A robust and reliable QSPR model must demonstrate high correlation coefficients (R²) and low root-mean-square error (RMSE) for both the training and test sets. researchgate.net
For this compound, such models could predict properties like its solubility, boiling point, or partition coefficient based solely on its calculated molecular descriptors, providing valuable estimates in the absence of experimental data.
Applications of 3 Hydroxypropyl Benzoate in Material Science and Specialty Chemical Synthesis
Role as a Monomer in Polymer Synthesis
The presence of a reactive hydroxyl group makes 3-hydroxypropyl benzoate (B1203000) a suitable monomer for the synthesis of various polymers, particularly polyesters and copolymers.
Polyesters are a significant class of polymers formed through the esterification reaction between a dicarboxylic acid (or its derivative) and a diol. nih.gov 3-Hydroxypropyl benzoate can serve as a chain-terminating agent or be incorporated into the polymer backbone if copolymerized with other monomers. For instance, in the synthesis of poly(trimethylene terephthalate) (PTT), a polyester (B1180765) known for its good mechanical properties, monomers like bis(3-hydroxypropyl)terephthalate are polymerized. google.com While not a direct monomer in this specific example, this compound's structure is closely related and could be used to modify the properties of such polyesters.
The synthesis of polyesters often involves step-growth polymerization or ring-opening polymerization. nih.gov The hydroxyl group of this compound can react with carboxylic acid or acyl chloride functional groups of other monomers to form ester linkages, thereby incorporating the benzoate moiety into the polymer chain. This can influence the final properties of the polyester, such as its thermal stability, mechanical strength, and crystallinity. rsc.org For example, the incorporation of aromatic structures like the benzoate group can enhance the rigidity and thermal resistance of the resulting polyester. nih.gov
In copolymerization, this compound can be reacted with other monomers, such as acrylic acid or methacrylates, to create copolymers with a range of properties. researchgate.netgoogle.comgoogle.comgoogle.com For example, copolymerization with hydrophilic monomers could lead to the formation of amphiphilic copolymers with applications in drug delivery or as surfactants.
Graft copolymerization is a technique used to modify the properties of a pre-existing polymer backbone by attaching side chains of a different polymer. emu.edu.trnih.govuctm.edu This method allows for the combination of desirable properties from both the backbone and the grafted chains. nih.gov this compound, after suitable modification to introduce a polymerizable group (like an acrylate (B77674) or methacrylate), can be grafted onto various polymer backbones.
The general mechanism for graft copolymerization often involves the creation of active sites on the backbone polymer, which then initiate the polymerization of the monomer to be grafted. emu.edu.tr These active sites can be generated through methods like free-radical initiation, ionic initiation, or radiation. emu.edu.tr For instance, a polymer backbone could be treated with an initiator to form radicals, which then react with a modified this compound monomer to start the growth of the grafted chains. nih.gov
This strategy can be used to impart new functionalities to a polymer. For example, grafting a polymer with side chains containing the benzoate group from this compound could enhance its compatibility with other aromatic polymers or improve its UV stability.
Function as a Plasticizer in Polymer Formulations
Plasticizers are additives that increase the flexibility, workability, and processability of polymers by reducing the intermolecular forces between polymer chains. specialchem.comresearchgate.net Benzoate esters are known to be effective plasticizers, valued for their strong solvency and good compatibility with various polymers. specialchem.com
The addition of a plasticizer like this compound can significantly alter the rheological properties of a polymer melt. rsc.orgmdpi.com By inserting themselves between polymer chains, plasticizers increase the free volume and reduce the glass transition temperature (Tg) of the polymer. researchgate.netcrpsonline.com This leads to a decrease in the viscosity of the polymer melt, making it easier to process through techniques like extrusion or injection molding. specialchem.com
The shear-thinning behavior of polymer melts, where viscosity decreases with an increasing shear rate, can also be influenced by the presence of plasticizers. mdpi.comnih.gov This is crucial for many processing applications. The specific impact of this compound on a polymer's rheology will depend on its concentration and the nature of the polymer matrix. nih.gov For example, in formulations of hydroxypropyl cellulose, the concentration of additives has a notable effect on the viscosity and viscoelastic properties of the resulting gels and filaments. mdpi.comnih.gov
The effectiveness of a plasticizer is highly dependent on its compatibility with the polymer matrix. specialchem.com Good compatibility ensures that the plasticizer is evenly distributed throughout the polymer and does not leach out over time. Benzoate esters generally exhibit good compatibility with a range of polymers, including polyvinyl chloride (PVC) and various thermoplastic polymers. specialchem.com The hydroxyl group in this compound can potentially form hydrogen bonds with polar polymers, further enhancing compatibility.
The compatibility of this compound with different polymer matrices is a key factor in its application as a plasticizer. Research into polymer blends and formulations often involves assessing the miscibility and interaction between the components. researchgate.net For instance, studies on buccal films have shown that the choice of polymers and plasticizers, and their relative concentrations, significantly affects the mechanical properties and drug release profiles of the films. nih.gov
| Polymer Matrix | Expected Compatibility | Potential Applications | Governing Factors |
|---|---|---|---|
| Polyvinyl Chloride (PVC) | Good | Flexible films, cables, flooring | Strong solvency of benzoate esters. specialchem.com |
| Cellulose Derivatives (e.g., HPMC, HPC) | Good | Pharmaceutical coatings, films, gels | Hydrogen bonding potential of the hydroxyl group. nih.govresearchgate.net |
| Acrylic Polymers | Moderate to Good | Adhesives, coatings, specialty plastics | Polarity and potential for hydrogen bonding. |
| Polyesters (e.g., PET, PBT) | Moderate | Modification of properties in blends | Structural similarity and polarity. google.com |
Utilization in Specialty Chemical Synthesis as a Building Block
The dual functionality of this compound, possessing both an ester and a hydroxyl group, makes it a valuable building block in the synthesis of more complex specialty chemicals. vulcanchem.comfrontierspecialtychemicals.com The hydroxyl group can be a site for further reactions, such as esterification, etherification, or conversion to other functional groups. The benzoate ester can be hydrolyzed to benzoic acid and 1,3-propanediol (B51772), or it can undergo transesterification.
This versatility allows for its use in creating a variety of molecules with specific properties. For example, it can be a precursor in the synthesis of certain pharmaceutical intermediates or other fine chemicals. pharmaffiliates.combldpharm.com The three-carbon chain of the propyl group also provides a flexible spacer in the design of new molecules. vulcanchem.com
Precursor in Organic Synthesis Pathways
The presence of a primary alcohol and an ester group makes this compound a useful precursor in various organic synthesis pathways. The hydroxyl group can be readily oxidized or converted into a better leaving group, while the ester can be hydrolyzed or transesterified. This dual reactivity allows for its incorporation into larger molecules.
In one synthetic pathway, derivatives of this compound are used to create complex heterocyclic compounds. For instance, a related precursor, 3-(benzyloxy)-1-(3-hydroxypropyl)-2-methylpyridin-4(1H)-one, is reacted with various benzoyl chloride derivatives. nih.gov In this process, the hydroxyl group of the "hydroxypropyl" moiety serves as the reaction site for esterification with the acid chloride. This reaction scheme demonstrates how the hydroxypropyl portion of the molecule acts as a reactive handle to link a benzoate-like structure to a larger molecular framework, ultimately forming complex propyl benzoate derivatives. nih.gov
Table 1: Example of a Synthetic Pathway Utilizing a Hydroxypropyl Moiety
| Reactant 1 | Reactant 2 | Product Type |
| 3-(benzyloxy)-1-(3-hydroxypropyl)- 2-methylpyridin-4(1H)-one | Benzoyl chloride derivatives | 3-(3-(benzyloxy)-2-methyl- 4-oxopyridin-1(4H)- yl) propyl benzoate derivatives |
| This table illustrates a synthesis where the hydroxyl group of a complex propanol (B110389) is esterified, a reaction pathway applicable to this compound. nih.gov |
Intermediate for Complex Molecular Architectures
The structural motif of this compound is found as a key intermediate in the synthesis of complex pharmaceutical molecules. A prominent example is in the production of Montelukast, an asthma medication. A crucial intermediate in one of the synthesis routes is (S,E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate. pharmaffiliates.comnih.govgoogle.com
This complex molecule contains the core structure of a benzoate ester linked to a three-carbon chain with a hydroxyl group. pharmaffiliates.comnih.gov The synthesis involves the asymmetric reduction of a ketoester precursor, Methyl-[E]-2-[3-[3-[2-(7-chloro -2- quinolinyl) ethenyl]phenyl]-3-oxopropyl]benzoate, to create the chiral alcohol of the hydroxypropyl group. google.comgoogle.com This specific transformation highlights the importance of the hydroxypropyl benzoate structure as a central building block in constructing large, stereospecific molecules.
Table 2: Synthesis of a Complex Intermediate
| Precursor | Reaction Type | Product (Complex Intermediate) |
| Methyl-[E]-2-[3-[3-[2-(7-chloro -2- quinolinyl) ethenyl]phenyl]-3-oxopropyl]benzoate | Asymmetric Reduction | (S,E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate |
| This table outlines the generation of a key intermediate containing the hydroxypropyl benzoate moiety used in the synthesis of Montelukast. google.comgoogle.com |
Application in Advanced Functional Materials (e.g., Photosensitive Systems)
The functional groups within this compound make it a candidate for incorporation into advanced polymers and functional materials. The hydroxyl group can participate in polymerization reactions, while the benzoate group can impart specific properties such as UV absorption or thermal stability.
This structural combination is relevant in the field of photosensitive materials. For example, compounds like 2-hydroxy-3-phenoxypropyl methacrylate (B99206), which shares the hydroxypropyl structural element, are recognized as common motifs in photosensitive resins and dental composites. rsc.org The synthesis of such materials often involves the reaction of an epoxide with a carboxylic acid, catalyzed by complexes that may involve benzoate ligands. rsc.org
Furthermore, research into photoalignment materials has utilized polymers such as poly[3-(acryloyloxy)-2-hydroxypropyl methacrylate]. researchgate.net In these systems, the hydroxypropyl group acts as a spacer, while the methacrylate and other attached groups provide the photosensitive properties. While not a direct application of this compound itself, these examples show the utility of its constituent parts—the hydroxypropyl linker and the aromatic ester—in creating polymers whose properties can be controlled by light. The general structure is also noted in patents for photosensitive resin compositions that include various benzoate esters and hydroxypropyl acrylates. google.com.pg
Role in Supramolecular Chemistry (e.g., Inclusion Complex Formation)
In supramolecular chemistry, non-covalent interactions are used to assemble molecules into larger, organized structures. This compound is well-suited to participate in such systems, particularly as a "guest" molecule in host-guest chemistry.
A primary example of this is the formation of inclusion complexes with cyclodextrins. nih.gov Cyclodextrins are macrocyclic host molecules with a hydrophobic inner cavity and a hydrophilic exterior. mdpi.com They can encapsulate other molecules, or "guests," that have a suitable size and hydrophobicity.
The this compound molecule has a hydrophobic benzene (B151609) ring and a more hydrophilic hydroxypropyl tail. This amphiphilic nature makes it an ideal guest for cyclodextrin (B1172386) hosts, especially modified versions like hydroxypropyl-β-cyclodextrin (HP-β-CD). researchgate.netoatext.com The nonpolar benzoate portion can be encapsulated within the hydrophobic cavity of the cyclodextrin, driven by hydrophobic interactions and van der Waals forces. mdpi.comresearchgate.net The polar hydroxypropyl group can remain outside the cavity, interacting with the hydrophilic exterior of the cyclodextrin and the aqueous solvent, which can enhance the solubility of the entire complex. researchgate.net The stability of such complexes is significant, with studies on similar guests like ethyl benzoate showing high binding constants. researchgate.net
Table 3: Components of a Supramolecular Inclusion Complex
| Component | Role | Key Structural Feature | Primary Interaction |
| Cyclodextrin (e.g., HP-β-CD) | Host | Hydrophobic inner cavity, hydrophilic exterior | Encapsulation of guest |
| This compound | Guest | Hydrophobic benzoate group, hydrophilic hydroxypropyl group | Hydrophobic and van der Waals forces |
| This table describes the roles of host and guest molecules in the formation of an inclusion complex involving a benzoate derivative. nih.govmdpi.comresearchgate.net |
Analytical Methodologies for the Detection and Quantification of 3 Hydroxypropyl Benzoate in Complex Matrices
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of individual components from a mixture. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques that can be optimized for the analysis of 3-Hydroxypropyl benzoate (B1203000).
Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds. For benzoate esters, GC coupled with a mass spectrometer (GC/MS) is particularly effective for both identification and quantification. gcms.cz The mass spectrometer provides detailed structural information, confirming the identity of the analyte, while also offering high sensitivity.
While direct analysis of 3-Hydroxypropyl benzoate by GC is feasible, derivatization may sometimes be employed to improve volatility and chromatographic peak shape, though this adds a step to the sample preparation process. A flame ionization detector (FID) is also a common choice for GC, offering good sensitivity for organic compounds. The selection of the GC column is critical; a non-polar or medium-polarity column, such as one with a phenyl-substituted stationary phase, would likely provide good separation. nih.gov
Key Considerations for GC Method Development:
Injector Temperature: Must be high enough to ensure complete volatilization without causing thermal degradation.
Oven Temperature Program: A gradient is typically used to ensure good separation from other matrix components and to elute the analyte with a sharp peak.
Carrier Gas Flow Rate: Optimized to provide the best separation efficiency.
Detector Choice: MS for confirmation and high sensitivity, FID for general quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not sufficiently volatile for GC. njlabs.com For benzoate derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach. ijrsset.org
A typical RP-HPLC method for this compound would involve a C18 column, which is a non-polar stationary phase. njlabs.comnih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (to control pH) and an organic solvent such as methanol (B129727) or acetonitrile. njlabs.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation in complex samples.
Detection is commonly performed using an ultraviolet (UV) detector, as the benzene (B151609) ring in this compound absorbs UV light. njlabs.com The selection of the detection wavelength is crucial for sensitivity and selectivity. A diode-array detector (DAD) can provide spectral information, aiding in peak identification and purity assessment.
Table 1: Illustrative HPLC Method Parameters for Benzoate Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Acetic AcidB: Acetonitrile |
| Gradient | 50% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a general starting point for method development and would require optimization for the specific matrix and analytical requirements.
If this compound is synthesized in a way that could result in chiral isomers, or if its enantiomeric purity is of interest, chiral chromatography would be necessary. This specialized form of chromatography uses a chiral stationary phase (CSP) to separate enantiomers. Both GC and HPLC can be configured for chiral separations by using a chiral column. The choice of the specific chiral stationary phase depends on the structure of the analyte and often requires screening of different column types.
Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis)
UV-Visible spectrophotometry is a simpler and more accessible technique for the quantitative analysis of compounds that absorb light in the UV-Vis range. wisdomlib.org Due to the presence of the benzene ring, this compound exhibits strong UV absorbance. wisdomlib.org This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. wisdomlib.org The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve. The wavelength of maximum absorbance (λmax) for benzoates is typically in the range of 225-230 nm. wisdomlib.orgacgpubs.org
While rapid and cost-effective, UV-Vis spectrophotometry is less specific than chromatographic methods and can be subject to interference from other compounds in the matrix that also absorb at the same wavelength. wisdomlib.org Therefore, it is often used for the analysis of relatively simple matrices or after a sample cleanup step.
Table 2: Example Data for UV-Vis Calibration of a Benzoate Compound
| Concentration (mg/L) | Absorbance at 225 nm |
|---|---|
| 1.0 | 0.152 |
| 2.5 | 0.378 |
| 5.0 | 0.755 |
| 7.5 | 1.130 |
This data is illustrative and would be specific to the spectrophotometer and conditions used.
Electrochemical Detection Strategies
Electrochemical methods offer a highly sensitive approach for the detection of electroactive compounds. researchgate.net Phenolic compounds, which are structurally related to this compound, can be detected using electrochemical sensors. mdpi.comnih.gov These methods are based on the oxidation or reduction of the analyte at an electrode surface. acs.org
Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be used. mdpi.com The peak current measured is proportional to the concentration of the analyte. The development of an electrochemical sensor for this compound would involve selecting an appropriate electrode material (e.g., glassy carbon, gold) and optimizing the experimental parameters such as pH and scan rate. nih.gov Electrochemical detectors can also be coupled with HPLC to provide a sensitive and selective analytical system. researchgate.net
Sample Preparation Techniques for Diverse Matrices
The success of any analytical method heavily relies on the sample preparation step, which aims to extract the analyte from the matrix and remove interfering substances. The choice of technique depends on the nature of the sample matrix (e.g., environmental, industrial, biological).
Liquid-Liquid Extraction (LLE): A classic technique where the sample is partitioned between two immiscible liquids. An organic solvent is used to extract the this compound from an aqueous sample.
Solid-Phase Extraction (SPE): This has become a more common and efficient alternative to LLE. The sample is passed through a solid sorbent that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of solvent. For this compound, a reversed-phase sorbent (like C18) would likely be effective.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular sample preparation method, particularly for food and environmental samples. It involves an extraction with an organic solvent followed by a cleanup step using dispersive SPE.
Filtration: For relatively clean liquid samples, filtration through a syringe filter may be sufficient to remove particulate matter before injection into an HPLC or GC system. jasco.hu
The goal of sample preparation is to obtain a clean extract of the analyte in a solvent that is compatible with the chosen analytical instrument, ensuring accurate and reliable results.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis
Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for the analysis of individual components within complex mixtures. For a compound like this compound, both GC-MS and LC-MS would be theoretically suitable, offering the high selectivity and sensitivity required for trace-level detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of benzoate esters by GC-MS is a well-established practice. Generally, for a compound such as this compound, a GC-MS analysis would involve the volatilization of the analyte followed by its separation on a chromatographic column and subsequent detection by a mass spectrometer. The hydroxyl group in this compound might necessitate a derivatization step, such as silylation, to increase its volatility and improve its chromatographic behavior. However, specific derivatization protocols, column choices, temperature programs, and mass spectral data (e.g., characteristic fragmentation ions for quantification) for this compound are not documented in the available literature.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with a tandem mass spectrometry (MS/MS) configuration, is a highly sensitive and selective technique for the analysis of a wide range of compounds in various matrices, including cosmetics and environmental samples. An LC-MS/MS method for this compound would typically involve separation on a reverse-phase column followed by detection using electrospray ionization (ESI). The mass spectrometer would be operated in a mode such as multiple reaction monitoring (MRM) to ensure high selectivity and low detection limits. Despite the suitability of this technique, specific methods detailing the mobile phase composition, gradient elution program, and MS/MS transition parameters for this compound have not been published.
Due to the absence of specific research and data, the generation of detailed research findings and interactive data tables for the analytical methodologies for this compound is not possible at this time. The scientific community has extensively covered the analysis of other preservatives, but this compound has not been a specific focus of these studies.
Environmental Transformation Pathways and Chemical Degradation of 3 Hydroxypropyl Benzoate
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation involves the breakdown of a chemical through non-biological processes. For 3-Hydroxypropyl benzoate (B1203000), the key abiotic pathways are photolytic and hydrolytic degradation.
Photolytic Degradation Mechanisms
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. While specific studies on the photolytic degradation of 3-Hydroxypropyl benzoate are not extensively documented, the presence of a benzoate group, which contains chromophores that absorb light at environmentally relevant wavelengths (>290 nm), suggests its susceptibility to direct photolysis by sunlight. frontiersin.org The primary mechanism would likely involve the absorption of photons by the aromatic ring, leading to an excited state. This excitation can result in the cleavage of the ester bond or the hydroxylation of the benzene (B151609) ring.
Indirect photolysis, mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂) that are naturally present in sunlit surface waters, is another probable degradation pathway. researchgate.netmdpi.commdpi.com These highly reactive species can attack the aromatic ring and the ester linkage, initiating a cascade of oxidative reactions. The reaction with hydroxyl radicals is often a significant pathway for the degradation of aromatic compounds in the aquatic environment. researchgate.net
Hydrolytic Stability Across Environmental pH Ranges
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ester linkage in this compound is susceptible to hydrolysis, and the rate of this reaction is highly dependent on the pH of the surrounding environment. Generally, benzoate esters exhibit greater stability in acidic to neutral conditions and undergo accelerated degradation under alkaline conditions. americanpharmaceuticalreview.com
Studies on the closely related compound, 2-hydroxypropyl benzoate, have demonstrated this pH-dependent stability. The hydrolysis follows pseudo-first-order kinetics and is significantly faster at a basic pH compared to an acidic or neutral pH. nih.govacs.org At a pH of 7.4, the half-life of a related prodrug containing the propylene (B89431) glycol benzoate linker was found to be over 12 hours, indicating relative stability at near-neutral pH. nih.govacs.org However, for other benzoate esters, hydrolysis can be rapid at pH values above 8. americanpharmaceuticalreview.com It is expected that ester hydrolysis of this compound will dominate at pH >10. This increased rate at higher pH is due to the base-catalyzed hydrolysis mechanism, where hydroxide (B78521) ions act as nucleophiles, attacking the carbonyl carbon of the ester group.
The primary products of the hydrolysis of this compound are benzoic acid and 1,3-propanediol (B51772). smolecule.com
Table 1: Hydrolysis Kinetics of a Related Propylene Glycol Benzoate Prodrug at Various pH Values
| pH | Stability | Degradation Rate |
| 1.2 | Stable | Slow |
| 4.0 | Stable | Slow |
| 6.0 | Stable | Moderate |
| 7.4 | Less Stable | Faster than at acidic pH |
This table is based on data for a related propylene glycol benzoate prodrug, as detailed in studies on its chemical and enzymatic stability. The trend of increasing degradation with increasing pH is expected to be similar for this compound. nih.govacs.org
Biotic Transformation Pathways (Focus on Chemical Steps)
Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms. This is a crucial pathway for the environmental degradation of this compound.
Enzymatic Ester Cleavage Pathways
The initial and most significant step in the biotic degradation of this compound is the enzymatic cleavage of the ester bond. This reaction is catalyzed by a class of enzymes known as esterases or hydrolases, which are widespread in various microorganisms. researchgate.netoaepublish.com
The enzymatic hydrolysis of the ester linkage results in the formation of the parent compounds: benzoic acid and 1,3-propanediol. smolecule.com Studies on the enzymatic stability of 2-hydroxypropyl benzoate have shown its susceptibility to hydrolysis by esterases found in biological systems, such as Caco-2 homogenate. nih.govacs.org This process occurs in a stepwise manner, first yielding propylene glycol benzoate, which is subsequently hydrolyzed to benzoic acid. nih.govacs.org This indicates that the ester bond is readily accessible to microbial enzymes.
Aerobic and Anaerobic Degradation Products and Kinetics
Following the initial enzymatic ester cleavage, the resulting products, benzoic acid and 1,3-propanediol, are further degraded through distinct aerobic and anaerobic pathways.
Aerobic Degradation:
Under aerobic conditions (in the presence of oxygen), the degradation of benzoic acid is a well-established microbial process. The primary pathway involves the hydroxylation of the aromatic ring to form catechol. unesp.brethz.ch This reaction is typically catalyzed by dioxygenase enzymes. unesp.br Catechol then undergoes ring cleavage, either through an ortho- or meta-cleavage pathway, leading to the formation of aliphatic intermediates like cis,cis-muconate (B1241781) or 2-hydroxymuconic semialdehyde. unesp.br These intermediates are then funneled into central metabolic pathways, such as the Krebs cycle, and are ultimately mineralized to carbon dioxide and water. The 1,3-propanediol moiety is a simple alcohol that is readily biodegradable under aerobic conditions, being oxidized to 3-hydroxypropionaldehyde and subsequently to malonic semialdehyde, which can enter central metabolism.
Anaerobic Degradation:
In the absence of oxygen, the degradation of benzoic acid follows a different route. It is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA. frontiersin.orgresearchgate.netresearchgate.net This is a key central intermediate in the anaerobic degradation of many aromatic compounds. researchgate.netmdpi.com The aromatic ring of benzoyl-CoA is then reduced and subsequently cleaved through a series of reactions known as the benzoyl-CoA pathway. researchgate.netresearchgate.net This ultimately leads to the formation of intermediates that can be used for cell growth and energy production, with final products often including methane (B114726) and carbon dioxide in methanogenic environments. mdpi.comnih.gov The degradation of 1,3-propanediol under anaerobic conditions can proceed via dehydration to 3-hydroxypropionaldehyde, which is then reduced to 1,3-propanediol or oxidized to 3-hydroxypropionic acid.
The kinetics of these processes for this compound as a whole molecule have not been specifically reported, but the rates will be dependent on the initial ester hydrolysis step and the subsequent degradation rates of benzoic acid and 1,3-propanediol, which are influenced by environmental factors such as microbial population density, temperature, and the availability of electron acceptors.
Product Analysis of Environmental Degradation
The analysis of degradation products is essential for understanding the complete environmental fate of this compound. Based on the degradation pathways described, a sequence of transformation products can be expected.
The primary and initial degradation products resulting from both hydrolytic and enzymatic cleavage are:
Benzoic Acid smolecule.com
1,3-Propanediol
Further degradation of these initial products leads to a series of secondary intermediates.
Table 2: Expected Degradation Products of this compound
| Degradation Pathway | Initial Products | Key Secondary Intermediates | Final Products |
| Hydrolysis | Benzoic Acid, 1,3-Propanediol | - | - |
| Enzymatic Cleavage | Benzoic Acid, 1,3-Propanediol | - | - |
| Aerobic Biodegradation | Benzoic Acid, 1,3-Propanediol | Catechol, cis,cis-Muconate, 3-Hydroxypropionaldehyde | Carbon Dioxide, Water, Biomass |
| Anaerobic Biodegradation | Benzoic Acid, 1,3-Propanediol | Benzoyl-CoA, Phenol, 3-Hydroxypropionic acid | Methane, Carbon Dioxide, Water, Biomass |
This table summarizes the expected degradation products based on established pathways for the constituent parts of the molecule. smolecule.comunesp.brethz.chresearchgate.netresearchgate.net
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are typically employed to identify and quantify these degradation products in environmental samples. researchgate.netnih.gov For instance, HPLC has been used to monitor the disappearance of the parent compound and the appearance of benzoic acid during hydrolysis studies. nih.govacs.org
Adsorption and Mobility in Environmental Media
The mobility of an organic compound in soil is often inversely related to its soil adsorption coefficient (Koc), which quantifies its tendency to partition between soil organic carbon and water. nih.gov Compounds with high Koc values are strongly adsorbed and exhibit low mobility, whereas those with low Koc values are more mobile. mdpi.com For propylparaben, an isomer of this compound, the estimated Koc value is 290, which suggests moderate mobility in soil. nih.gov
Several factors influence the adsorption of this compound in environmental media:
Soil Properties: The organic matter and clay content of soil are crucial in determining the extent of adsorption for many organic compounds. core.ac.uk Higher organic matter and clay content generally lead to increased adsorption and reduced mobility.
Chemical Structure: The presence of a hydroxyl (-OH) group in the propyl chain of this compound is expected to increase its water solubility compared to simple alkyl benzoates. Generally, higher water solubility correlates with lower adsorption to soil and thus higher mobility.
Environmental pH: The pH of the soil and water can affect the form of the compound. While this compound itself is neutral, its primary degradation product, benzoic acid, is a weak acid (pKa ~4.2). who.int In environments with a pH above its pKa, benzoic acid will exist in its anionic (benzoate) form, which is typically more water-soluble and mobile than the neutral form.
Given these factors, this compound is expected to have low to moderate adsorption potential in soil and sediment. Its mobility will likely be moderate, with a potential for leaching, particularly in soils with low organic matter and clay content. nih.govepa.gov The degradation of the parent compound to benzoic acid will further influence transport, as the resulting benzoate anion is highly mobile in most neutral to alkaline soils and water.
| Environmental Medium | Expected Adsorption Potential | Expected Mobility | Key Influencing Factors |
|---|---|---|---|
| Soil | Low to Moderate | Moderate | Organic matter content, Clay content, Soil pH, Water solubility |
| Sediment | Low to Moderate | Moderate (in pore water) | Organic carbon content, Particle size |
| Groundwater | Very Low | High | High water solubility, Low particulate matter |
| Surface Water | Low (partitioning to suspended solids) | High (in dissolved phase) | Concentration of suspended solids, Water chemistry (pH) |
Future Research Directions and Emerging Trends for 3 Hydroxypropyl Benzoate
Exploration of Novel and Sustainable Synthetic Routes
A primary objective for future research is the development of green and sustainable methods for synthesizing 3-Hydroxypropyl benzoate (B1203000). Traditional chemical synthesis is often energy-intensive and can rely on non-renewable resources. The shift towards biotechnological processes and green chemistry principles represents a significant emerging trend.
Biocatalytic Esterification: The use of enzymes, particularly lipases, as catalysts in ester synthesis is a promising and environmentally friendly alternative to chemical methods. nih.gov Lipase-catalyzed reactions offer high selectivity and operate under mild conditions, reducing energy consumption and by-product formation. nih.govbohrium.com Research has successfully demonstrated the synthesis of various aromatic esters using immobilized lipases, which allows for catalyst recycling and simplifies product purification. nih.govfrontiersin.orgtandfonline.com Future work will likely focus on optimizing the enzymatic synthesis of 3-Hydroxypropyl benzoate from benzoic acid and 1,3-propanediol (B51772), potentially using solvent-free systems to further enhance the green credentials of the process. researchgate.net
Green Solvents and Catalysts: Investigations into using water as a green solvent for esterification reactions are gaining traction. rsc.org While challenging, successful water-based systems, potentially aided by phase-transfer catalysts, could dramatically reduce the environmental impact of synthesis. scispace.comnih.gov Additionally, research into novel, recyclable solid acid catalysts, such as sulfonated biochar, presents a sustainable alternative to traditional homogeneous acid catalysts like sulfuric acid. mdpi.com
Low-Energy Synthesis Methods: Novel technologies that reduce energy consumption are being explored for ester synthesis. nih.gov Mechanochemical methods, which use mechanical force to drive reactions at room temperature, offer a solvent-free pathway for esterification. nih.gov Such innovative approaches could be adapted for the production of this compound, aligning with the principles of sustainable manufacturing.
A summary of potential sustainable synthesis strategies is presented in Table 9.1.
Table 9.1: Emerging Sustainable Synthesis Strategies for Benzoate Esters| Strategy | Key Features | Potential Advantages for 3-HPB Synthesis |
|---|---|---|
| Biocatalysis | Uses enzymes (e.g., lipases) as catalysts. nih.gov | High selectivity, mild reaction conditions, reduced waste, use of renewable catalysts. bohrium.com |
| Green Solvents | Employs environmentally benign solvents like water. rsc.org | Reduces reliance on volatile organic compounds (VOCs), improves process safety. |
| Solid Acid Catalysts | Utilizes heterogeneous catalysts (e.g., sulfonated biochar). mdpi.com | Catalyst is easily separated and recyclable, simplifying purification. |
| Mechanochemistry | Employs mechanical force to initiate reactions. nih.gov | Solvent-free, low-energy, room-temperature synthesis. |
Development of Advanced Materials Incorporating this compound
The bifunctional nature of this compound, containing both an ester group and a reactive hydroxyl group, makes it a valuable building block for advanced materials. Future research is expected to leverage this unique structure to create polymers and composites with tailored properties.
Novel Plasticizers and Additives: Benzoate esters are well-established as plasticizers, particularly in polyvinyl chloride (PVC) formulations, where they can improve stain resistance and UV stability. zendy.io The specific structure of this compound could offer unique plasticizing properties. Its hydroxyl group could engage in hydrogen bonding within a polymer matrix, potentially leading to enhanced mechanical properties or lower volatility compared to other benzoates.
Polymer Building Block (Monomer): The terminal hydroxyl group allows this compound to act as a monomer in polymerization reactions. It can be incorporated into polyesters, polyurethanes, and other polymers to impart specific characteristics. The presence of the benzoate moiety within the polymer backbone or as a pendant group can influence properties such as thermal stability, refractive index, and mechanical strength. Research has shown that benzoate esters can be key components in materials for skin and hair care, acting as emollients, solubilizers, and carriers. google.com
Functional Materials: The synthesis of molecules where a this compound-like structure is linked to other functional units has been explored for applications in liquid crystals and photo-responsive materials. tandfonline.comrsc.org Future work could focus on creating novel materials for optoelectronics or biomedical applications, where the benzoate ester component provides a stable, functional core. researchgate.net For example, derivatives have been synthesized for potential use as anticancer agents and in drug delivery systems. nih.govwaocp.org
Deeper Mechanistic Understanding of Complex Reactivity
A fundamental understanding of the reaction mechanisms involved in the synthesis and modification of this compound is crucial for process optimization and the rational design of new applications.
Kinetic and Thermodynamic Studies: Detailed kinetic studies of the esterification reaction between benzoic acid and 1,3-propanediol are needed to optimize reaction conditions (temperature, catalyst concentration, molar ratios) for maximum yield and efficiency. dnu.dp.uaresearchgate.net Such studies can elucidate the rate-determining steps and the activation energies for both the forward and reverse reactions, providing a quantitative basis for reactor design and process control. dnu.dp.ua
Computational Chemistry: Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction pathways at the molecular level. ku.ac.kersc.org DFT calculations can be used to model the geometries of reactants, transition states, and products, providing insight into the reaction mechanism. ku.ac.kepku.edu.cn For the acid-catalyzed esterification to form this compound, computational studies can clarify the role of the catalyst, the potential intermediates (such as an acylium ion), and the energy barriers associated with different proposed mechanisms. nih.govmdpi.comacs.org This understanding is essential for designing more effective catalysts and avoiding unwanted side reactions. scispace.com
Integration with Machine Learning and Artificial Intelligence in Chemical Research
Synthesis and Reaction Optimization: ML algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions—such as solvent, temperature, and catalyst—for synthesizing this compound. beilstein-journals.orgvapourtec.com This predictive capability can dramatically reduce the number of experiments needed, saving time and resources. beilstein-journals.org AI-driven platforms can even suggest novel, more efficient synthetic routes by identifying patterns in reaction data that may not be apparent to human chemists. chemcopilot.com
Materials Discovery and Property Prediction: In the realm of materials science, AI can accelerate the design of new polymers and materials incorporating this compound. mdpi.com By training on existing data, ML models can predict the physical properties (e.g., glass transition temperature, tensile strength, solubility) of a hypothetical polymer based on its molecular structure. resolvemass.camdpi.com This "inverse design" approach allows researchers to specify desired properties and use AI to identify the most promising molecular structures, including those based on this compound, for synthesis and testing. specialchem.com
A summary of AI/ML applications is presented in Table 9.2.
Table 9.2: Applications of AI and Machine Learning in this compound Research| Application Area | AI/ML Technique | Potential Impact |
|---|---|---|
| Synthesis Planning | Retrosynthesis Algorithms | Suggests novel and efficient synthetic pathways. beilstein-journals.org |
| Reaction Optimization | Bayesian Optimization, Neural Networks | Predicts optimal reaction conditions (temperature, catalyst, etc.) to maximize yield and minimize experiments. beilstein-journals.orgvapourtec.com |
| Material Property Prediction | Graph Neural Networks (GNNs), QSPR | Forecasts physical and chemical properties of new polymers incorporating 3-HPB before synthesis. mdpi.comresolvemass.ca |
| Inverse Design | Generative Models (e.g., GANs) | Generates new molecular structures with desired target properties for specific applications. resolvemass.caspecialchem.com |
Interdisciplinary Research Opportunities in Chemical Science and Engineering
The future development of this compound and its applications will increasingly depend on collaboration across traditional scientific and engineering disciplines. appleacademicpress.com This interdisciplinary approach is essential for translating fundamental discoveries into innovative technologies.
Chemical Engineering and Biocatalysis: The development of large-scale, sustainable synthesis routes for this compound will require close collaboration between synthetic chemists and chemical/biochemical engineers. Engineers can design and optimize bioreactors for enzymatic synthesis, manage process scale-up, and develop efficient downstream purification processes, making green synthesis routes industrially viable. stevens.edu
Materials Science and Polymer Chemistry: Creating the next generation of advanced materials from this compound necessitates a partnership between polymer chemists, who design and synthesize new macromolecules, and materials scientists, who characterize the physical, thermal, and mechanical properties of these materials and envision their application in devices and structures. routledge.comroutledge.com
Computational Science and Experimental Chemistry: The integration of computational modeling and AI with experimental work creates a powerful research loop. Computational chemists can predict reaction mechanisms and material properties, guiding experimentalists to the most promising areas for investigation. beilstein-journals.org In turn, experimental results provide crucial data to train and refine AI models, leading to more accurate predictions and accelerating the cycle of innovation. mdpi.com This synergy between the "digital twin" and the physical lab is a key trend in modern chemical research. stevens.educolumbia.edu
Q & A
Q. What are the optimal synthetic routes for 3-hydroxypropyl benzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer :
The synthesis of this compound typically involves esterification between 3-hydroxypropanol and benzoic acid derivatives. Key parameters include catalyst selection (e.g., sulfuric acid or enzymatic catalysts), solvent polarity, and temperature control. For example, enzymatic esterification using lipases under mild conditions (e.g., 40°C, 24h) can achieve yields >85% with high enantiomeric purity . Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to optimize intermediate steps. Contamination risks (e.g., hydrolysis by-products) require rigorous purification via column chromatography or recrystallization .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodological Answer :
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is widely used due to its sensitivity for aromatic esters. Reverse-phase C18 columns and mobile phases like acetonitrile/water (70:30 v/v) provide optimal separation. Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives, but derivatization (e.g., silylation) may be necessary. For trace analysis in biological samples, LC-MS/MS with electrospray ionization (ESI) offers specificity down to ng/mL levels .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
Protective measures include nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential inhalation hazards (H333 ). Waste disposal must follow protocols for ester-containing compounds: neutralization with sodium bicarbonate before disposal in designated organic waste containers. Spills require immediate absorption with inert materials (e.g., vermiculite) and ventilation .
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental persistence data for this compound across seasonal studies?
- Methodological Answer :
Seasonal variability in degradation rates (e.g., higher winter persistence ) may stem from temperature-dependent hydrolysis or microbial activity. Controlled microcosm experiments simulating seasonal conditions (e.g., 5°C vs. 25°C) can isolate abiotic vs. biotic degradation pathways. Isotopic labeling (e.g., ¹³C-benzoate) coupled with high-resolution mass spectrometry (HRMS) tracks metabolite formation and half-life discrepancies .
Q. What metabolic pathways are implicated in the hepatic processing of this compound, and how do they differ across species?
- Methodological Answer :
In vitro studies using liver microsomes (e.g., human vs. rat) reveal species-specific cytochrome P450 (CYP) involvement. For example, CYP2E1 predominantly oxidizes the hydroxypropyl chain in rodents, while CYP3A4 dominates in humans. Metabolite identification via LC-HRMS and kinetic assays (e.g., Vmax/Km ratios) can clarify interspecies differences. Co-administration with CYP inhibitors (e.g., ketoconazole) validates pathway contributions .
Q. How does the stereochemistry of this compound influence its interaction with lipid bilayers in cellular models?
- Methodological Answer :
Enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) separates R- and S-forms. Molecular dynamics simulations (e.g., GROMACS) predict differential membrane permeability based on hydroxyl group orientation. Experimental validation uses fluorescence anisotropy with labeled liposomes and differential scanning calorimetry (DSC) to assess phase transition disruptions .
Q. What strategies mitigate batch-to-batch variability in this compound used for pharmacological assays?
- Methodological Answer :
Implement quality control (QC) protocols:- Purity : Batch verification via ¹H-NMR (≥95% purity) and Karl Fischer titration (water content <0.5%).
- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) identify excipient compatibility issues.
- Standardization : Use certified reference materials (CRMs) from accredited suppliers to calibrate assays .
Data Analysis and Interpretation
Q. How should researchers address outliers in dose-response curves for this compound toxicity studies?
- Methodological Answer :
Apply Grubbs’ test (α = 0.05) to statistically identify outliers. Replicate experiments under identical conditions (n ≥ 6) to distinguish technical errors (e.g., pipetting inaccuracies) from biological variability. Nonlinear regression models (e.g., Hill equation) with bootstrap resampling improve confidence intervals for IC50/EC50 values .
Q. What computational tools predict the environmental fate of this compound metabolites?
- Methodological Answer :
Use EPI Suite (EPA) to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and ecotoxicity (ECOSAR). Molecular docking (AutoDock Vina) predicts metabolite binding to environmental receptors (e.g., soil organic matter). Field validation via passive sampling (e.g., POCIS) in water/sediment systems complements model outputs .
Experimental Design Considerations
Q. What controls are critical when assessing this compound’s anti-inflammatory activity in cell cultures?
- Methodological Answer :
Include:- Positive controls : Dexamethasone (1 µM) to validate assay sensitivity.
- Vehicle controls : DMSO (≤0.1% v/v) to rule out solvent effects.
- Cytotoxicity controls : Parallel MTT assays to ensure observed effects are not due to cell death.
Normalize data to untreated cells and account for plate positional effects via randomized block design .
Q. How can researchers minimize hydrolysis of this compound during long-term stability studies?
- Methodological Answer :
Store samples in amber glass vials under inert gas (N₂) at −80°C. Buffered solutions (pH 6–7) reduce acid/base-catalyzed hydrolysis. Add antioxidants (e.g., 0.01% BHT) to prevent radical-mediated degradation. Periodic stability-indicating assays (e.g., HPLC) monitor degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
